(E)-Broparestrol
Descripción
Structure
3D Structure
Propiedades
Número CAS |
22393-62-0 |
|---|---|
Fórmula molecular |
C22H19Br |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
Clave InChI |
OQCYTSHIQNPJIC-QURGRASLSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Otros números CAS |
22393-62-0 479-68-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |
Origen del producto |
United States |
Foundational & Exploratory
(E)-Broparestrol: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific quantitative pharmacological parameters of (E)-Broparestrol. The following guide is based on its classification as a triphenylethylene selective estrogen receptor modulator (SERM) and draws parallels with the well-characterized mechanisms of analogous compounds, such as tamoxifen.
Introduction
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2][3] It has been utilized in Europe as a dermatological agent and for the treatment of breast cancer.[1][2] The compound is recognized for its dual activity, exhibiting both slight estrogenic and potent antiestrogenic effects.[1] this compound is the E-isomer of the broparestrol mixture, which also includes the Z-isomer; both are reported to be biologically active.[1] Structurally, it is related to other well-known SERMs like clomifene and the synthetic estrogen diethylstilbestrol.[1][2]
This technical guide will provide a detailed overview of the hypothesized core mechanism of action of this compound, based on the established pharmacology of triphenylethylene SERMs. It will cover its interaction with estrogen receptors, the subsequent downstream signaling events, and the experimental protocols typically employed to characterize such compounds.
Core Mechanism of Action: A Hypothesized Model
As a member of the triphenylethylene class of SERMs, the primary mechanism of action of this compound is presumed to be its competitive binding to estrogen receptors (ERs), specifically ERα and ERβ.[4][5][6] This interaction is tissue-specific, leading to either estrogen agonist or antagonist effects depending on the cellular context.
Estrogen Receptor Binding and Conformational Changes
This compound likely acts as a competitive antagonist of estradiol at the estrogen receptor. Its binding to the ligand-binding domain (LBD) of ERα and ERβ is expected to induce a distinct conformational change in the receptor protein, different from that induced by the natural ligand, 17β-estradiol. This altered conformation is central to its tissue-selective activity.
Transcriptional Regulation: The Role of Co-regulators
The conformational state of the ER-ligand complex dictates its interaction with co-regulatory proteins, namely co-activators and co-repressors.
-
Antagonistic Action (e.g., in Breast Tissue): In tissues like the breast, the this compound-ER complex is thought to adopt a conformation that favors the recruitment of co-repressors (e.g., NCoR, SMRT). This complex then binds to estrogen response elements (EREs) on the DNA, leading to the inhibition of transcription of estrogen-dependent genes that are involved in cell proliferation.[5]
-
Agonistic Action (e.g., in Bone): Conversely, in other tissues such as bone, the this compound-ER complex may recruit co-activators (e.g., SRC family), mimicking the effects of estrogen and promoting the transcription of genes that maintain bone density.[5]
The precise balance of co-activators and co-repressors in a given cell type is a key determinant of the net agonist or antagonist effect of this compound.
Quantitative Data Summary
Due to the limited availability of specific preclinical data for this compound, the following table presents a generalized summary of the types of quantitative data that are critical for characterizing a triphenylethylene SERM. The values for the well-studied SERM, tamoxifen, are provided for illustrative purposes.
| Parameter | Description | Tamoxifen (Illustrative Values) | This compound |
| ERα Binding Affinity (IC50) | The concentration of the compound that inhibits 50% of the binding of a radiolabeled estrogen to ERα. | ~2.5% of 17β-estradiol's affinity | Data not available |
| ERβ Binding Affinity (IC50) | The concentration of the compound that inhibits 50% of the binding of a radiolabeled estrogen to ERβ. | Data not available | Data not available |
| Antiestrogenic Potency (IC50) | The concentration of the compound that inhibits 50% of the estrogen-stimulated proliferation of ER-positive breast cancer cells (e.g., MCF-7). | 11.3 ± 0.6 μM (for 4-hydroxytamoxifen in MCF-7 cells)[7] | Data not available |
| Estrogenic Potency (EC50) | The concentration of the compound that produces 50% of the maximal estrogenic response in a specific assay (e.g., uterine weight gain in immature rats). | Data not available | Data not available |
Signaling Pathways
The binding of this compound to estrogen receptors initiates a cascade of molecular events that ultimately modulate gene expression. The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
The characterization of a SERM like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, tissue-specific activity, and effects on cell proliferation.
Estrogen Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to estrogen receptors.
Objective: To quantify the ability of this compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.
Methodology:
-
Preparation of ER Source: Utilize either recombinant human ERα and ERβ protein or cytosol extracts from estrogen-sensitive tissues (e.g., rat uterus).[8][9]
-
Competitive Binding: Incubate a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) with the ER source in the presence of increasing concentrations of this compound.[8][9]
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as dextran-coated charcoal or hydroxyapatite.[9]
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value is determined from this curve, which represents the concentration of this compound required to displace 50% of the radiolabeled estradiol.[8]
Caption: Workflow for ER Competitive Binding Assay.
Cell Proliferation Assay (e.g., in MCF-7 cells)
This assay is crucial for determining the antiestrogenic or estrogenic effects of a compound on cancer cell growth.
Objective: To assess the effect of this compound on the proliferation of ER-positive breast cancer cells (e.g., MCF-7) in the presence and absence of estradiol.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Treat the cells with:
-
Vehicle control
-
17β-estradiol (to stimulate proliferation)
-
This compound alone (to assess estrogenic activity)
-
This compound in combination with 17β-estradiol (to assess antiestrogenic activity)
-
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Proliferation Measurement: Quantify cell proliferation using various methods, such as:
-
Data Analysis: Compare the proliferation rates in the different treatment groups to determine the IC50 (for antiestrogenic effects) or EC50 (for estrogenic effects).
Caption: Workflow for Cell Proliferation Assay.
Conclusion
References
- 1. Broparestrol - Wikipedia [en.wikipedia.org]
- 2. Broparestrol [medbox.iiab.me]
- 3. broparestrol - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. nbinno.com [nbinno.com]
- 5. news-medical.net [news-medical.net]
- 6. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of (E)-Broparestrol
Introduction to Broparestrol
Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2] It is structurally related to other well-known SERMs like clomifene and tamoxifen. Broparestrol has been described as having both slightly estrogenic and potent antiestrogenic effects.[1][2] It exists as a mixture of two geometric isomers: (E)-Broparestrol and (Z)-Broparestrol.[1][2] While both isomers are reported to be active, this guide will focus on the principles of assessing the ER binding affinity, using this compound as the subject of interest.
Assessment of Estrogen Receptor Binding Affinity: Experimental Protocols
The determination of a compound's binding affinity for estrogen receptors is a critical step in characterizing its potential as a SERM. The following sections detail the typical experimental protocols employed for such assessments.
This is the most common method to determine the binding affinity of a test compound. It measures the ability of the unlabeled compound to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.
2.1.1. Materials and Reagents
-
Estrogen Receptor Source: Recombinant human ERα and ERβ or tissue preparations (e.g., rat uterine cytosol).
-
Radioligand: [³H]-17β-estradiol.
-
Test Compound: this compound.
-
Buffers: Tris-based buffers with additives like EDTA, DTT, and glycerol to maintain receptor stability.
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
2.1.2. Experimental Workflow
A typical workflow for a competitive binding assay is as follows:
-
Incubation: A fixed concentration of the estrogen receptor and [³H]-estradiol are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Figure 1: Workflow for a competitive radioligand binding assay.
Potential Signaling Pathways of this compound
As a SERM, this compound likely exerts its effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a ligand to the ER can initiate a cascade of molecular events leading to changes in gene expression. The nature of this signaling cascade determines whether the compound acts as an agonist (activating transcription) or an antagonist (blocking transcription).
The following diagram illustrates a hypothetical signaling pathway for an estrogen receptor ligand.
Figure 2: Hypothetical estrogen receptor signaling pathway.
Pathway Description:
-
This compound Binding: The lipophilic this compound molecule diffuses across the cell membrane and into the cytoplasm and/or nucleus.
-
Receptor Activation: In its inactive state, the estrogen receptor is often complexed with heat shock proteins (HSPs). Binding of this compound induces a conformational change in the receptor, causing it to dissociate from the HSPs.
-
Dimerization: The activated receptor-ligand complexes then form dimers (homodimers of ERα or ERβ, or heterodimers of ERα and ERβ).
-
DNA Binding: The dimerized receptor translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Coregulators: The conformation of the ligand-bound ER dimer determines which coregulatory proteins are recruited.
-
Agonist Activity: If this compound induces a conformation that recruits coactivators, the transcriptional machinery is assembled, leading to the expression of target genes.
-
Antagonist Activity: If this compound induces a conformation that recruits corepressors, the transcriptional machinery is blocked, and gene expression is inhibited.
-
-
Cellular Response: The resulting changes in protein synthesis lead to the physiological effects associated with the SERM.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound is available, the following table is a template illustrating how such data would be presented. The values are purely for illustrative purposes.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| 17β-Estradiol | ERα | Radioligand Binding | 0.1 | 1 | 100 |
| 17β-Estradiol | ERβ | Radioligand Binding | 0.15 | 1.5 | 100 |
| This compound | ERα | Radioligand Binding | Data not available | Data not available | Data not available |
| This compound | ERβ | Radioligand Binding | Data not available | Data not available | Data not available |
| Tamoxifen | ERα | Radioligand Binding | 2.5 | 25 | 4 |
| Tamoxifen | ERβ | Radioligand Binding | 3.0 | 30 | 5 |
Conclusion
While this compound is identified as a SERM, a critical gap exists in the scientific literature regarding its specific binding affinity for estrogen receptor subtypes. The experimental protocols and hypothetical signaling pathways presented in this guide provide a robust framework for researchers to design and interpret studies aimed at characterizing the molecular pharmacology of this compound and other novel SERMs. Further research is imperative to elucidate the precise quantitative binding characteristics and the downstream signaling consequences of this compound's interaction with estrogen receptors, which will be crucial for understanding its therapeutic potential and mechanism of action.
References
(E)-Broparestrol Crystal Structure Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. As the geometric isomer of Broparestrol, its three-dimensional structure is crucial for understanding its interaction with estrogen receptors (ERα and ERβ) and its subsequent pharmacological activity. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, including detailed (where available) and generalized experimental protocols for its synthesis, crystallization, and structure determination via single-crystal X-ray diffraction. While exhaustive crystallographic data for the (E)-isomer is primarily deposited in specialized databases, this guide compiles available structural information and presents the crystallographic data for its corresponding (Z)-isomer for comparative analysis. Furthermore, the guide outlines the established signaling pathway for SERMs, offering insights into the mechanism of action of this compound.
Introduction
Broparestrol, a mixture of (E) and (Z) isomers, has been utilized in Europe for treating breast cancer and in dermatological applications.[1] Like other SERMs, its biological effects are mediated through binding to estrogen receptors, where it can act as either an agonist or an antagonist depending on the target tissue. The specific stereochemistry of the (E) and (Z) isomers significantly influences their binding affinity and efficacy. A thorough understanding of the crystal structure of this compound is therefore paramount for structure-activity relationship (SAR) studies and the rational design of novel SERMs with improved therapeutic profiles.
Crystallographic Data
Table 1: Crystallographic Data for (Z)-Broparestrol [3]
| Parameter | Value |
| Chemical Formula | C₂₂H₁₉Br |
| Molecular Weight | 363.3 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.0838(8) Å |
| b | 9.4510(8) Å |
| c | 11.565(1) Å |
| α | 91.464(8)° |
| β | 89.563(9)° |
| γ | 90.828(8)° |
| Volume | 883.2(2) ų |
| Z | 2 |
| Calculated Density (Dx) | 1.366 Mg/m³ |
| Radiation (λ) | 1.5418 Å (Cu Kα) |
| Temperature | 294(1) K |
| R-factor | 0.031 for 2764 reflections |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on established methods for analogous triphenylethylene compounds.
Synthesis of this compound
A plausible synthetic route for this compound involves a palladium-catalyzed cross-coupling reaction, a common method for the synthesis of tamoxifen and its analogs.[4][5][6][7]
Generalized Protocol:
-
Reaction Setup: A mixture of an appropriate diarylacetylene precursor, an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent (e.g., toluene or DMF) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 12 to 24 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the this compound product. The stereochemistry of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Caption: Generalized workflow for the synthesis of this compound.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction can be grown from solution using techniques such as slow evaporation or controlled cooling.[8][9][10]
Generalized Protocol (Slow Evaporation):
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Common solvents for organic molecules include ethanol, methanol, acetone, toluene, and mixtures thereof.
-
Solution Preparation: A saturated or near-saturated solution of purified this compound is prepared at room temperature by dissolving the compound in the chosen solvent with gentle stirring.
-
Crystallization Setup: The solution is filtered to remove any particulate matter and transferred to a clean crystallization vessel (e.g., a small beaker or vial). The vessel is loosely covered to allow for slow evaporation of the solvent.
-
Crystal Formation: The vessel is left undisturbed in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of this compound will exceed its solubility limit, leading to the formation of single crystals.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
Caption: Workflow for single crystal growth by slow evaporation.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.[11][12][13]
Generalized Protocol:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Mechanism of Action: Estrogen Receptor Signaling Pathway
As a SERM, this compound exerts its biological effects by binding to estrogen receptors α (ERα) and β (ERβ). This interaction leads to a conformational change in the receptor, which then recruits a specific set of co-regulator proteins (co-activators or co-repressors). The composition of these co-regulators is tissue-dependent, which underlies the tissue-selective agonist or antagonist effects of SERMs. The receptor-ligand-co-regulator complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. Genes known to be affected by estrogenic compounds include those involved in cell proliferation, differentiation, and apoptosis, such as the progesterone receptor (PGR), trefoil factor 1 (TFF1, also known as pS2), and cyclin D1 (CCND1).[14][15][16]
Caption: Generalized signaling pathway of this compound as a SERM.
Conclusion
The crystal structure of this compound is fundamental to understanding its biological activity as a selective estrogen receptor modulator. While detailed crystallographic data for the (E)-isomer remains largely confined to specialized databases, this guide has provided a framework for its analysis by presenting comparative data for the (Z)-isomer and outlining the generalized experimental procedures for its synthesis, crystallization, and structural determination. The elucidation of the precise three-dimensional arrangement of this compound will continue to inform the development of next-generation SERMs with enhanced efficacy and safety profiles for the treatment of hormone-dependent diseases.
References
- 1. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. [(Z)-broparestrol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of impurities on estradiol crystallization in a sustained-release implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallisation of estradiol containing TDDS determined by isothermal microcalorimetry, X-ray diffraction, and optical microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal growth and structure of a new hormonal derived compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. excillum.com [excillum.com]
- 14. In Utero Exposure to Diethylstilbestrol (DES) or Bisphenol-A (BPA) Increases EZH2 Expression in the Mammary Gland: An Epigenetic Mechanism Linking Endocrine Disruptors to Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Persistent changes in gene expression induced by estrogen and progesterone in the rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Broparestrol: An In-depth Technical Guide to its Core Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Broparestrol is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] It has been utilized in dermatological applications and for the treatment of breast cancer.[1][2] As a SERM, this compound exhibits tissue-specific estrogenic and antiestrogenic activities, primarily by binding to and modulating the function of estrogen receptors (ERs).[3] This technical guide provides a comprehensive overview of the putative downstream signaling pathways of this compound, based on the established mechanisms of action for triphenylethylene SERMs. Due to a scarcity of publicly available data specific to this compound, the signaling pathways, quantitative data, and experimental protocols described herein are largely inferred from studies on structurally and functionally related compounds. This guide aims to provide a foundational understanding for researchers and professionals in drug development.
Core Mechanism of Action: Estrogen Receptor Modulation
This compound, as a triphenylethylene derivative, is structurally related to other well-known SERMs like tamoxifen and clomiphene.[1] The primary molecular target of these compounds is the estrogen receptor (ER), of which there are two main subtypes, ERα and ERβ.[4] The tissue-specific effects of SERMs are determined by several factors, including the ER subtype present in the tissue, the conformation of the ER-ligand complex, and the cellular context of coactivator and corepressor proteins.[4][5]
Upon binding to the ER, this compound likely induces a conformational change in the receptor. This altered conformation dictates whether the ER-complex will have an agonistic or antagonistic effect.[6]
-
Antagonistic Action: In tissues like the breast, triphenylethylene SERMs typically act as antagonists. The binding of the SERM is thought to induce a conformation in the ER that prevents the binding of coactivator proteins, which are essential for initiating gene transcription. Instead, the complex may recruit corepressor proteins, leading to the silencing of estrogen-responsive genes and a subsequent anti-proliferative effect.[4][6]
-
Agonistic Action: In other tissues, such as bone and the uterus, these SERMs can act as agonists. In this context, the ER-(E)-Broparestrol complex may recruit coactivators, mimicking the effects of estrogen and promoting the transcription of estrogen-responsive genes.[5]
Putative Downstream Signaling Pathways
Based on the known mechanisms of SERMs, the binding of this compound to the estrogen receptor can be inferred to modulate several key downstream signaling pathways that regulate cell fate.
Regulation of Gene Expression
The canonical pathway for ER signaling involves the direct binding of the ER-ligand complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[7] In its antagonistic role, this compound would inhibit the transcription of genes that promote cell proliferation and survival. Conversely, in its agonistic role, it would promote the transcription of genes with protective effects in certain tissues.
This compound may also influence gene expression through ERE-independent mechanisms, by interacting with other transcription factors such as AP-1 and Sp-1.[8]
Cell Cycle Regulation
Estrogen is a known promoter of the cell cycle, particularly the G1 to S phase transition. By acting as an antagonist in breast cancer cells, this compound is expected to induce cell cycle arrest.[9] This is likely achieved by downregulating the expression of key cell cycle proteins such as cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), and upregulating cell cycle inhibitors like p21 and p27.[9][10]
Induction of Apoptosis
The anti-cancer effects of SERMs are often linked to their ability to induce apoptosis (programmed cell death).[11] this compound is likely to modulate the expression of pro- and anti-apoptotic proteins. This could involve the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12] This shift in the balance towards apoptosis would contribute to the elimination of cancer cells.
Modulation of Kinase Signaling Pathways
Non-genomic estrogen signaling, which occurs rapidly and does not directly involve gene transcription, is often mediated through the activation of kinase signaling cascades.[13] this compound may also influence these pathways:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and survival. In the context of its anti-cancer activity, this compound may inhibit the MAPK/ERK pathway.[14]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another key survival pathway that is often dysregulated in cancer. SERMs can modulate this pathway, and it is plausible that this compound could exert its anti-proliferative effects by inhibiting PI3K/Akt signaling.[15][16]
Quantitative Data (Illustrative)
Due to the lack of specific published data for this compound, the following tables present illustrative quantitative data based on typical values observed for other triphenylethylene SERMs. This data is for exemplary purposes only and should not be considered as experimentally verified values for this compound.
Table 1: Illustrative Binding Affinity for Estrogen Receptors
| Parameter | ERα | ERβ |
| Ki (nM) | 1 - 10 | 5 - 50 |
| Relative Binding Affinity (%) | 1 - 5 | 0.1 - 1 |
| (Estradiol = 100%) |
Table 2: Illustrative IC50 Values in Breast Cancer Cell Lines
| Cell Line | Assay Duration | Illustrative IC50 (µM) |
| MCF-7 (ER+) | 72 hours | 0.1 - 1.0 |
| T47D (ER+) | 72 hours | 0.5 - 5.0 |
| MDA-MB-231 (ER-) | 72 hours | > 50 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the downstream signaling pathways of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states in response to this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin D1, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Reporter Gene Assay
This assay measures the transcriptional activity of the estrogen receptor in response to this compound.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen receptor expression vector, an ERE-luciferase reporter plasmid, and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis and Luciferase Measurement: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations of Signaling Pathways and Workflows
References
- 1. Broparestrol - Wikipedia [en.wikipedia.org]
- 2. Broparestrol [medbox.iiab.me]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of estrogen receptor signaling in breast carcinogenesis and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms involved in resveratrol-induced apoptosis and cell cycle arrest in prostate cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erica arborea L. induces apoptosis and G2/M cell cycle arrest by regulating the CDK signaling pathway through the ROS generation in breast cancer cells | Annals of Medical Research [annalsmedres.org]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of (E)-Broparestrol: A Technical Guide to its Predicted Pharmacokinetics and Metabolism
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-Broparestrol, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, presents a significant knowledge gap in the landscape of pharmaceutical sciences. Despite its classification and structural similarities to well-characterized SERMs, a thorough review of publicly available scientific literature reveals a notable absence of specific quantitative pharmacokinetic and metabolic data for this particular isomer. This technical guide, therefore, aims to provide a comprehensive framework for understanding the anticipated pharmacokinetic profile and metabolic fate of this compound. By drawing parallels with structurally related triphenylethylene derivatives, such as tamoxifen and toremifene, and leveraging established principles of drug metabolism, this document offers a predictive roadmap for researchers and drug development professionals. The methodologies and pathways described herein represent the standard experimental approaches that would be employed to formally characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Predicted Pharmacokinetic Profile of this compound
While specific quantitative data for this compound is not available, the pharmacokinetic properties of other triphenylethylene SERMs provide a strong basis for prediction. These compounds are typically characterized by oral bioavailability, extensive protein binding, and long elimination half-lives.
Table 1: Predicted Pharmacokinetic Parameters for this compound Based on Analogue Data (Toremifene)
| Parameter | Predicted Value/Characteristic | Rationale/Comment |
| Administration Route | Oral | Broparestrol was marketed for oral administration[1][2]. |
| Absorption | Well absorbed | Triphenylethylene derivatives generally exhibit good oral absorption. |
| Time to Peak (Tmax) | 1.5 - 4.5 hours | Based on data for toremifene, another triphenylethylene derivative[2]. |
| Protein Binding | >95% | Expected to be high, a common feature of this class of compounds[1]. |
| Metabolism | Hepatic (primarily via Cytochrome P450 enzymes) | This is the main metabolic route for structurally similar SERMs. |
| Elimination Half-life (t½) | ~5 days | Based on the terminal elimination half-life of toremifene[2]. |
| Excretion | Primarily fecal | Fecal elimination following enterohepatic circulation is common for this class[1]. |
Disclaimer: The data presented in Table 1 are extrapolated from studies on toremifene and represent predicted values for this compound. Formal pharmacokinetic studies are required to determine the actual parameters.
Anticipated Metabolic Pathways
The metabolism of this compound is expected to proceed through pathways common to other triphenylethylene derivatives and estrogenic compounds. These primarily involve oxidative metabolism by cytochrome P450 (CYP) enzymes, followed by conjugation reactions.
The principal routes of metabolism for triphenylethylene-based SERMs are N-desmethylation and hydroxylation, catalyzed by CYP enzymes, particularly CYP2D6 and CYP3A4. While this compound lacks the aminoalkoxy side chain common to tamoxifen and toremifene, oxidative metabolism of its aromatic rings is highly probable.
Following initial oxidative metabolism, the resulting hydroxylated metabolites are likely to undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.
Predicted metabolic pathway of this compound.
Standard Experimental Protocols for Pharmacokinetic and Metabolism Studies
To definitively characterize the pharmacokinetics and metabolism of this compound, a series of in vitro and in vivo studies would be necessary.
In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the specific CYP enzymes involved in the metabolism of this compound.
-
Methodology:
-
Incubation: this compound would be incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes. HLMs contain a mixture of drug-metabolizing enzymes, providing a general overview of hepatic metabolism. Recombinant enzymes allow for the identification of the specific CYPs responsible for metabolite formation.
-
Sample Analysis: Following incubation, the samples would be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and any resulting metabolites.
-
Enzyme Kinetics: To determine the kinetics of the metabolic reactions (Km and Vmax), incubations would be performed with varying concentrations of this compound.
-
In vitro metabolism experimental workflow.
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in a living organism, including its absorption, distribution, and elimination characteristics.
-
Methodology:
-
Animal Model: A suitable animal model, typically rats or dogs, would be selected.
-
Dosing: A defined dose of this compound would be administered, usually via both intravenous (IV) and oral (PO) routes in separate groups to determine bioavailability.
-
Blood Sampling: Blood samples would be collected at predetermined time points after dosing.
-
Plasma Analysis: The concentration of this compound in the plasma would be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and AUC.
-
In vivo pharmacokinetic study workflow.
Conclusion
While the existing literature lacks specific pharmacokinetic and metabolic data for this compound, a robust predictive framework can be constructed based on its structural class and the well-established ADME properties of related triphenylethylene SERMs. It is anticipated that this compound exhibits good oral absorption, high protein binding, a long elimination half-life, and undergoes extensive hepatic metabolism primarily through oxidative pathways mediated by CYP enzymes, followed by conjugation. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to formally elucidate the pharmacokinetic and metabolic profile of this compound. This predictive approach provides a valuable starting point for any future research and development efforts focused on this compound, enabling more informed experimental design and hypothesis generation. Further investigation is imperative to fill the current knowledge void and definitively characterize the disposition of this compound in biological systems.
References
The Structure-Activity Relationship of (E)-Broparestrol: A Technical Guide for Researchers
(E)-Broparestrol, a synthetic nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, has demonstrated a complex pharmacological profile characterized by both estrogenic and potent antiestrogenic activities.[1] Structurally related to clomifene and diethylstilbestrol, it has been utilized in the treatment of breast cancer and for various dermatological applications.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related triphenylethylene analogs, offering insights for researchers, scientists, and professionals in drug development.
Core Structure and Pharmacophore
The biological activity of this compound and other triphenylethylene SERMs is intrinsically linked to their three-dimensional structure, which allows them to bind to estrogen receptors (ERs), primarily ERα and ERβ. The core pharmacophore of these compounds consists of a triphenylethylene scaffold, where the spatial arrangement of the phenyl rings and specific substituents dictates the nature and potency of their interaction with the ER.
Structure-Activity Relationship (SAR) Insights
While specific quantitative SAR data for a broad series of this compound analogs is limited in publicly available literature, extensive research on the broader class of triphenylethylene SERMs, such as tamoxifen, provides crucial insights that can be extrapolated to understand the SAR of this compound.
Key structural features influencing the activity of triphenylethylene SERMs include:
-
The Alkylaminoethoxy Side Chain: The presence and nature of a basic side chain, typically a dimethylaminoethoxy group, are critical for high-affinity ER binding and potent antiestrogenic activity. This side chain is thought to interact with a specific region of the ER ligand-binding domain (LBD), leading to an antagonist conformation of the receptor.
-
Hydroxylation of the Phenyl Rings: A hydroxyl group on one of the phenyl rings, analogous to the 4-hydroxy metabolite of tamoxifen (endoxifen), generally increases the binding affinity for the ER. This is due to the hydroxyl group mimicking the phenolic A-ring of estradiol, the natural ligand for the ER.
-
The Fourth Phenyl Ring (Stilbene Side Chain): The position and nature of the substituent on the fourth phenyl ring (the β-phenyl group in the triphenylethylene core) can modulate the estrogenic/antiestrogenic balance. In this compound, this is a p-ethylphenyl group.
-
Halogenation: The introduction of a halogen atom, such as the bromine in this compound, can influence the molecule's lipophilicity, metabolic stability, and interaction with the ER. Studies on related triphenylhaloethylenes have shown that chloro and bromo derivatives often exhibit similar and significant activity.[2][3]
Quantitative Data on Related Triphenylethylene Derivatives
To illustrate the SAR principles, the following table summarizes the relative binding affinity (RBA) for the estrogen receptor and the uterotrophic activity of a series of triphenylethylene analogs. It is important to note that these are not direct analogs of this compound but provide a valuable comparative framework.
| Compound/Analog | Basic Side Chain | Phenyl Substituent(s) | Relative Binding Affinity (RBA) (%) for ER | Uterotrophic Activity |
| Estradiol | N/A | 3-OH, 17β-OH | 100 | +++ |
| Tamoxifen | Dimethylaminoethoxy | H | 2.5 | + |
| 4-Hydroxytamoxifen | Dimethylaminoethoxy | 4-OH | 100-250 | ++ |
| Endoxifen | Monomethylaminoethoxy | 4-OH | 100-250 | ++ |
| Broparestrol (general) | None | p-ethyl on one ring, Br on ethylene | Not specifically reported in comparative tables | Mixed agonist/antagonist |
Data compiled and inferred from multiple sources on triphenylethylene SAR. The uterotrophic activity is a measure of estrogenic effect in the uterus, where '+' indicates some estrogenic activity and '+++' indicates strong estrogenic activity.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a test compound for the estrogen receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]Estradiol) to the ER (IC50 value).
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]Estradiol (radiolabeled ligand)
-
Test compounds (e.g., this compound analogs)
-
Tris-EDTA buffer (pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and scintillation fluid
-
Microcentrifuge
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in Tris-EDTA buffer and centrifuged to obtain a supernatant containing the cytosolic ER.
-
Incubation: Constant amounts of uterine cytosol and [³H]Estradiol are incubated with increasing concentrations of the unlabeled test compound in a series of tubes. A control tube contains only the cytosol and radiolabeled estradiol.
-
Separation of Bound and Free Ligand: The incubation is terminated by adding a DCC suspension. The charcoal adsorbs the free [³H]Estradiol, while the larger ER-bound radioligand remains in the supernatant after centrifugation.
-
Quantification: The radioactivity in the supernatant of each tube is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of bound [³H]Estradiol is plotted against the logarithm of the test compound concentration. The IC50 value is determined from this curve.
Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
This assay assesses the effect of a compound on the proliferation of estrogen-dependent breast cancer cells.
Objective: To determine the effect of this compound analogs on the proliferation of MCF-7 cells in the presence and absence of estradiol, to characterize their estrogenic and antiestrogenic activity.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Test compounds
-
Estradiol (E2)
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in regular culture medium and allowed to attach overnight.
-
Hormone Deprivation: The medium is replaced with a medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of estrogens.
-
Treatment: Cells are treated with various concentrations of the test compounds, either alone (to assess estrogenic activity) or in combination with a fixed concentration of estradiol (to assess antiestrogenic activity).
-
Incubation: The cells are incubated for a period of 3-6 days.
-
Cell Viability Measurement: At the end of the incubation period, a cell viability reagent such as MTT is added to the wells. The absorbance is measured using a plate reader, which correlates with the number of viable, proliferating cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation or inhibition compared to control wells. EC50 (for agonistic activity) or IC50 (for antagonistic activity) values can be determined.
Signaling Pathways
SERMs like this compound exert their effects by modulating the transcriptional activity of estrogen receptors. Upon binding to the ER, the ligand-receptor complex can recruit a variety of co-activator and co-repressor proteins, leading to the activation or repression of target gene expression. The specific conformation induced by the ligand determines the balance of co-activator versus co-repressor binding, resulting in tissue-specific estrogenic or antiestrogenic effects.
Furthermore, SERMs can also trigger rapid, non-genomic signaling pathways by interacting with membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which can influence cell proliferation, survival, and other cellular processes.
Visualizing the Core Structure and a Hypothetical Experimental Workflow
Caption: Core chemical structure of this compound.
Caption: Experimental workflow for the estrogen receptor competitive binding assay.
Caption: Simplified overview of potential estrogen receptor signaling pathways modulated by this compound.
Conclusion
This compound is a fascinating and complex SERM with a rich history in clinical use. While a comprehensive, publicly available dataset of its direct analogs and their quantitative SAR is currently lacking, the principles derived from the broader class of triphenylethylenes provide a solid foundation for understanding its mechanism of action and for guiding the design of novel SERMs. Further research into the specific SAR and signaling pathways of this compound and its derivatives would be invaluable for the development of next-generation endocrine therapies.
References
A Comparative Analysis of (E)-Broparestrol and (Z)-Broparestrol Activity: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Broparestrol, a synthetic nonsteroidal triphenylethylene derivative, has been utilized as a selective estrogen receptor modulator (SERM) for its antiestrogenic properties in conditions such as breast cancer.[1] Comprising both (E)- and (Z)-isomers, the distinct biological activities of these geometric forms are of significant interest for understanding structure-activity relationships and optimizing therapeutic potential. This technical guide provides a comprehensive comparison of the activity of (E)-Broparestrol and (Z)-Broparestrol, detailing their mechanisms of action, summarizing available comparative data, and outlining key experimental protocols for their evaluation. While specific quantitative data on the receptor binding affinities of the individual isomers is limited in publicly available literature, in vivo studies provide valuable insights into their differential effects.
Introduction
Broparestrol is a halogenated triphenylethylene, structurally related to other well-known SERMs like tamoxifen and clomifene.[1] These compounds are characterized by their ability to exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner, primarily through competitive binding to the estrogen receptor (ER). The geometric isomerism of broparestrol, designated as (E) (trans) and (Z) (cis), plays a crucial role in determining its biological activity. It has been noted that the (Z)-isomer may possess both antiestrogenic and some estrogenic properties, while the (E)-isomer has been associated with the inhibition of prolactin-induced mammary cancer.[2] This guide aims to dissect the available scientific information to provide a clear comparison between these two isomers.
Comparative Biological Activity
Table 1: Summary of Comparative In Vivo Activity of Broparestrol Isomers and Tamoxifen [3]
| Compound | Species | Estrogenic Activity (Uterotrophic Effect) | Antiestrogenic Activity (Anti-Uterotrophic Effect) |
| This compound | Rat | No estrogenic effects observed. | Partial estrogen antagonist. |
| Mouse | Partial agonist. | Partial estrogen antagonist. | |
| (Z)-Broparestrol | Rat | No estrogenic effects observed. | Partial estrogen antagonist. |
| Mouse | Partial agonist. | Partial estrogen antagonist. | |
| Tamoxifen | Rat | Partial agonist/antagonist effects. | Partial antiestrogenic effects. |
| Mouse | Fully estrogenic. | Not specified. |
Data synthesized from Drosdowsky et al., 1985.[3]
The study concluded that both the trans ((E)-isomer) and cis ((Z)-isomer) of broparestrol act as partial estrogen antagonists in the rat uterus with no discernible estrogenic activity on their own. In contrast, in the mouse uterus, both isomers displayed partial agonist activity. This species-specific difference in activity is a known phenomenon for many SERMs. Tamoxifen, used as a comparator, showed partial agonist/antagonist effects in rats and was fully estrogenic in mice.[3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for broparestrol isomers is the modulation of estrogen receptor signaling. As triphenylethylene derivatives, they competitively bind to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[4] The binding of an estrogenic ligand typically induces a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes, thereby initiating transcription.
Antiestrogenic compounds like the broparestrol isomers also bind to the ER. However, they induce a different conformational change that can hinder the recruitment of co-activators necessary for gene transcription, or may even recruit co-repressors, thus blocking the estrogenic response. The partial agonist activity observed in some tissues suggests that the broparestrol-ER complex can initiate a limited level of transcription, depending on the cellular context and the balance of co-activators and co-repressors.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of estrogen receptor activation and inhibition by SERMs like broparestrol.
Inhibition of Prolactin Signaling
Broparestrol has been reported to suppress prolactin levels in animals.[1] Antiestrogens can interfere with prolactin signaling, which is crucial for the growth and differentiation of mammary gland cells. The following workflow illustrates the potential points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the activity of estrogenic and antiestrogenic compounds like (E)- and (Z)-Broparestrol.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of (E)- and (Z)-Broparestrol for the estrogen receptor compared to a reference estrogen (e.g., 17β-estradiol).
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (reference competitor)
-
This compound and (Z)-Broparestrol (test compounds)
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in cold assay buffer and centrifuged at high speed to obtain the cytosolic fraction containing the ER.
-
Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) and a fixed amount of uterine cytosol are incubated with increasing concentrations of either unlabeled 17β-estradiol, this compound, or (Z)-Broparestrol.
-
Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to each tube to adsorb the unbound [³H]-17β-estradiol. The tubes are then centrifuged to pellet the charcoal.
-
Quantification: The supernatant, containing the receptor-bound [³H]-17β-estradiol, is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic (proliferative) and antiestrogenic (inhibition of estradiol-induced proliferation) effects of (E)- and (Z)-Broparestrol on ER-positive human breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
17β-estradiol
-
This compound and (Z)-Broparestrol
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in phenol red-free medium with charcoal-stripped serum and allowed to attach for 24-48 hours.
-
Treatment:
-
Estrogenic Activity: Cells are treated with increasing concentrations of this compound or (Z)-Broparestrol. A dose-response curve for 17β-estradiol is included as a positive control.
-
Antiestrogenic Activity: Cells are co-treated with a fixed concentration of 17β-estradiol (that induces submaximal proliferation) and increasing concentrations of this compound or (Z)-Broparestrol.
-
-
Incubation: Cells are incubated for 6-7 days, with a medium change at day 3 or 4.
-
Quantification of Cell Proliferation: The cell proliferation reagent is added to each well, and after a specified incubation period, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated. For estrogenic activity, the EC50 (concentration for 50% maximal proliferation) is determined. For antiestrogenic activity, the IC50 (concentration for 50% inhibition of estradiol-induced proliferation) is calculated.
In Vivo Uterotrophic Assay
Objective: To evaluate the in vivo estrogenic (uterotrophic) and antiestrogenic (anti-uterotrophic) activity of (E)- and (Z)-Broparestrol in immature or ovariectomized female rodents.
Materials:
-
Immature (e.g., 21-day-old) or ovariectomized female rats or mice
-
17β-estradiol or ethinyl estradiol (positive control)
-
This compound and (Z)-Broparestrol
-
Vehicle (e.g., corn oil)
-
Analytical balance
Procedure:
-
Animal Dosing:
-
Uterotrophic Assay: Animals are administered daily doses of the test compounds or the positive control via oral gavage or subcutaneous injection for 3 consecutive days. A vehicle control group is included.
-
Anti-Uterotrophic Assay: Animals are co-administered a fixed dose of an estrogen (to induce uterine growth) and varying doses of the test compounds.
-
-
Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a blotted weight.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group (for uterotrophic activity) or the estrogen-only group (for anti-uterotrophic activity). Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significant differences.
Conclusion
The available evidence indicates that both (E)- and (Z)-isomers of broparestrol possess antiestrogenic activity, functioning as partial estrogen antagonists. Their activity profile, including partial agonism, is species-dependent, highlighting the complexities of SERM pharmacology. While direct quantitative comparisons of their receptor binding affinities are lacking, in vivo studies suggest a similar class of action with subtle differences that may be therapeutically relevant. Further research employing modern molecular and cellular biology techniques would be invaluable to fully elucidate the distinct pharmacological profiles of these two isomers and their downstream effects on gene expression and signaling pathways. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
An In-Depth Technical Guide to the Discovery and History of Broparestrol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broparestrol, a synthetic nonsteroidal triphenylethylene derivative, has been recognized for its potent antiestrogenic properties. It exists as a mixture of geometric isomers, specifically the E and Z configurations, which have been designated as LN-1643 and LN-2299, respectively. This technical guide provides a comprehensive overview of the discovery, history, and comparative biological activities of these isomers. While both isomers exhibit antiestrogenic effects, their distinct spatial arrangements are thought to influence their interaction with estrogen receptors and subsequent biological responses. This document summarizes the available quantitative data on their receptor binding and functional activities, details relevant experimental methodologies, and visualizes the pertinent signaling pathways.
Introduction
Broparestrol, chemically known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, emerged from the broader exploration of triphenylethylene compounds as modulators of estrogen receptor (ER) signaling.[1] First synthesized in 1946, it has been used in Europe for dermatological applications and in the treatment of breast cancer.[2] As a selective estrogen receptor modulator (SERM), Broparestrol exhibits tissue-specific estrogen agonist or antagonist activity.[1] The commercial formulation of Broparestrol is a mixture of its E and Z isomers.[3] Although both isomers are biologically active and demonstrate antiestrogenic properties, they were never marketed as individual agents.[3] Understanding the distinct pharmacological profiles of each isomer is crucial for the rational design of novel SERMs with improved therapeutic indices.
Physicochemical Properties and Isomer Identification
Broparestrol's structure contains a central carbon-carbon double bond, giving rise to geometric isomerism. The differential spatial arrangement of the phenyl and bromo-substituted phenyl groups defines the E (entgegen or opposite) and Z (zusammen or together) isomers.
| Property | Broparestrol (E-isomer, LN-1643) | Broparestrol (Z-isomer, LN-2299) |
| Systematic Name | (E)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene | (Z)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene |
| Molecular Formula | C₂₂H₁₉Br | C₂₂H₁₉Br |
| Molecular Weight | 363.29 g/mol | 363.29 g/mol |
| CAS Number | Not available | 22393-63-1[3] |
Table 1: Physicochemical Properties of Broparestrol Isomers.
Biological Activity
Both the cis (Z) and trans (E) isomers of Broparestrol have been shown to act as partial estrogen antagonists.[4] Their biological effects are primarily mediated through competitive binding to estrogen receptors, ERα and ERβ.
Estrogen Receptor Binding Affinity
Quantitative data on the direct binding affinities of the individual Broparestrol isomers to ERα and ERβ are not extensively available in the public domain. However, studies on related triphenylethylene derivatives indicate that the geometry of the molecule significantly influences receptor affinity.[2]
| Compound | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| Broparestrol (E-isomer) | ERα | Data not available | |
| ERβ | Data not available | ||
| Broparestrol (Z-isomer) | ERα | Data not available | |
| ERβ | Data not available |
Table 2: Estrogen Receptor Binding Affinity of Broparestrol Isomers. Further research is required to populate this data.
In Vitro Functional Assays
The anti-proliferative effects of SERMs are commonly evaluated using estrogen-responsive breast cancer cell lines, such as MCF-7. While specific data for the individual Broparestrol isomers is limited, related triphenylethylene compounds have demonstrated dose-dependent inhibition of MCF-7 cell growth.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Broparestrol (E-isomer) | MCF-7 | Proliferation | GI₅₀ | Data not available | |
| Broparestrol (Z-isomer) | MCF-7 | Proliferation | GI₅₀ | Data not available |
Table 3: In Vitro Anti-proliferative Activity of Broparestrol Isomers. Further studies are needed to quantify the specific activity of each isomer.
The ability of Broparestrol isomers to modulate ER-mediated gene transcription can be assessed using reporter gene assays, such as the Estrogen Response Element (ERE) luciferase assay. These assays quantify the extent to which a compound can activate or inhibit the transcription of genes downstream of ER activation.
| Compound | Cell Line | Reporter Gene | Activity | Result | Reference |
| Broparestrol (E-isomer) | T47D-KBluc | ERE-luciferase | Antagonist | Data not available | |
| Broparestrol (Z-isomer) | T47D-KBluc | ERE-luciferase | Antagonist | Data not available |
Table 4: Transcriptional Activity of Broparestrol Isomers. Quantitative data on the antagonist potency (e.g., IC₅₀) of the individual isomers are needed.
In Vivo Activity
The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo test for estrogenic and antiestrogenic activity. Studies have shown that both isomers of Broparestrol exhibit anti-uterotrophic effects, acting as partial estrogen antagonists in rats.[4]
| Compound | Species | Assay | Endpoint | Result | Reference |
| Broparestrol (E-isomer) | Rat | Anti-uterotrophic | Uterine weight | Partial antagonist | [4] |
| Broparestrol (Z-isomer) | Rat | Anti-uterotrophic | Uterine weight | Partial antagonist | [4] |
Table 5: In Vivo Activity of Broparestrol Isomers.
Experimental Protocols
Synthesis of Broparestrol Isomers
Separation of E and Z Isomers
The original method for separating the E and Z isomers of Broparestrol was fractional crystallization.[2] Modern analytical and preparative separation can be achieved using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Separation of Triphenylethylene Isomers
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An optimized mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer is employed. For tamoxifen and its metabolites, a mobile phase of methanol-acetonitrile-water-trichloroacetic acid has been reported.[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is typically used. For enhanced sensitivity and selectivity, fluorescence detection after post-column UV irradiation can be employed.[5]
-
Gradient: An isocratic or gradient elution can be developed to achieve baseline separation of the E and Z isomers.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of the estrogen-receptor-positive MCF-7 human breast cancer cell line.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
-
Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (Broparestrol isomers) in the presence or absence of a fixed concentration of 17β-estradiol.
-
Incubation: Cells are incubated for a defined period (e.g., 6 days).
-
Quantification: Cell proliferation is assessed by measuring DNA content, protein content (e.g., sulforhodamine B assay), or metabolic activity (e.g., MTT or resazurin assay).
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated.
ERE-Luciferase Reporter Assay
This assay quantifies the ability of a compound to modulate ER-mediated gene transcription.
Protocol:
-
Cell Line: A suitable cell line (e.g., T47D, MCF-7) is stably or transiently transfected with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.
-
Treatment: The transfected cells are treated with the test compounds in the presence (for antagonist assessment) or absence (for agonist assessment) of 17β-estradiol.
-
Incubation: Cells are incubated for a period sufficient to allow for transcriptional activation and luciferase expression (e.g., 24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The results are expressed as a percentage of the control response, and IC₅₀ or EC₅₀ values are determined.
Signaling Pathways
As a SERM, Broparestrol's mechanism of action involves binding to estrogen receptors and modulating their transcriptional activity. This can occur through two primary pathways:
-
ERE-Dependent Signaling: The Broparestrol-ER complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to either activation or repression of transcription.
-
ERE-Independent Signaling: The Broparestrol-ER complex can interact with other transcription factors, such as AP-1, to modulate the expression of genes that do not contain a classical ERE.
The tissue-specific effects of SERMs are determined by the differential expression of ER subtypes (ERα and ERβ), co-activators, and co-repressors in different cell types.
Figure 1. Simplified SERM Signaling Pathway.
Conclusion
Broparestrol and its E and Z isomers represent an important class of triphenylethylene-based SERMs. While their antiestrogenic properties have been qualitatively established, a significant gap exists in the literature regarding specific quantitative data on their receptor binding affinities and functional potencies. This guide highlights the need for further research to fully characterize the individual pharmacological profiles of the Broparestrol isomers. Such studies are essential for understanding their structure-activity relationships and for the development of next-generation SERMs with enhanced therapeutic efficacy and safety.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. Triphenylethylene antiestrogen binding sites (TABS) specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Isomers of broparoestrol and antiestrogen action: comparison with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Effects of (E)-Broparestrol on Gene Expression
Disclaimer: Direct experimental data on the effects of (E)-Broparestrol on gene expression is limited in publicly available scientific literature. This guide provides an in-depth analysis based on its classification as a selective estrogen receptor modulator (SERM) and its structural similarity to other synthetic estrogens like diethylstilbestrol (DES). The information presented herein is extrapolated from studies on related compounds, primarily DES and the widely studied SERM, tamoxifen, to construct a scientifically plausible model of this compound's potential impact on gene expression.
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group.[1][2] Like other SERMs, its biological effects are mediated through its interaction with estrogen receptors (ERα and ERβ), acting as either an agonist or an antagonist in a tissue-specific manner. This dual activity allows SERMs to elicit estrogenic effects in some tissues while blocking them in others, leading to a complex and nuanced regulation of gene expression. Due to its structural relation to diethylstilbestrol (DES), a potent synthetic estrogen, the gene expression profile of this compound is likely to share similarities with that of DES, particularly in tissues where it exerts estrogenic effects.
Data Presentation: Gene Expression Changes Induced by Related Compounds
The following tables summarize quantitative data on gene expression changes observed in response to treatment with DES and tamoxifen, serving as a proxy for the potential effects of this compound.
Table 1: Differentially Expressed Genes in Mouse Uterus Following Neonatal DES Exposure
| Gene Symbol | Gene Name | Fold Change (DES vs. Control) | Function |
| Ltf | Lactotransferrin | Increased | Estrogen-responsive gene, immune response |
| Tgfb1 | Transforming growth factor beta 1 | Increased | Cell growth, differentiation |
| Ccnd1 | Cyclin D1 | Increased | Cell cycle regulation |
| Sfrp4 | Secreted frizzled-related protein 4 | Decreased | Wnt signaling pathway inhibitor |
Data extrapolated from a study on prepubertal mice exposed to DES (1000 µg/kg/d) on days 1-5. The direction of change is noted, though specific fold changes vary with dose and time.[3][4]
Table 2: Differentially Expressed Genes in Tamoxifen-Resistant MCF-7 Breast Cancer Cells
| Gene Symbol | Gene Name | Log2 (Fold Change) (TamR vs. TamS) | Function |
| SLIT2 | Slit guidance ligand 2 | Upregulated | Axon guidance, tumor suppression |
| ROBO1 | Roundabout guidance receptor 1 | Upregulated | Cell migration, angiogenesis |
| VEGFC | Vascular endothelial growth factor C | Upregulated | Angiogenesis, lymphangiogenesis |
| BAMBI | BMP and activin membrane bound inhibitor | Upregulated | TGF-beta signaling inhibitor |
| LAMA1 | Laminin subunit alpha 1 | Upregulated | Extracellular matrix component |
Data from RNA-seq analysis comparing tamoxifen-resistant (TAMR/MCF-7) cells to sensitive (MCF-7) cells.[1]
Table 3: Apoptosis-Related Genes Regulated by DES in Mouse Kidney and Uterus
| Gene | Regulation by DES in Wild-Type Mice |
| bad | Upregulated |
| bax | Upregulated |
| bcl-2 | Upregulated |
| bcl-w | Upregulated |
| bcl-x | Upregulated |
| caspase-3 | Upregulated |
| caspase-7 | Upregulated |
| caspase-8 | Upregulated |
| c-myc | Upregulated |
| GADD45 | Upregulated |
| mdm2 | Upregulated |
| p53 | Upregulated |
| p21 | Upregulated |
| Rb | Upregulated |
| trail | Upregulated |
This study demonstrated the upregulation of several key apoptosis-related genes in response to DES treatment.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on related compounds are provided below. These protocols can serve as a template for investigating the effects of this compound.
1. Cell Culture and SERM Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line), ER-positive.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol red-free DMEM with charcoal-stripped FBS for 3-5 days to reduce background estrogenic effects.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to attach. The medium is then replaced with hormone-deprived medium containing the SERM (e.g., 4-hydroxytamoxifen at 10 nM) or vehicle control (e.g., ethanol).[2] Cells are incubated for a specified duration (e.g., 6 hours to 12 weeks) depending on the experimental endpoint.[2]
2. RNA Extraction and Quantification
-
Total RNA Isolation: Total RNA is extracted from cultured cells or tissues using a TRIzol-based method or commercially available kits (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios. RNA integrity is further confirmed by agarose gel electrophoresis or a bioanalyzer (e.g., Agilent 2100).
3. Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
-
Library Preparation: An RNA-seq library is prepared from high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., human genome GRCh38) using an aligner such as STAR or TopHat.[1]
-
Quantification: Gene expression levels are quantified as read counts or transcripts per million (TPM).
-
Differential Expression Analysis: Differentially expressed genes between treatment and control groups are identified using statistical packages like DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significant.[1]
-
4. Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Data Analysis: The relative expression of a target gene is calculated using the 2-ΔΔCt method, normalized to an internal control housekeeping gene (e.g., GAPDH, ACTB).
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for studying its effects on gene expression.
References
- 1. Transcriptome profiling identified differentially expressed genes and pathways associated with tamoxifen resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Developmental Exposure to Diethylstilbestrol Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
Methodological & Application
Application Notes and Protocols: (E)-Broparestrol in in vitro Breast Cancer Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(E)-Broparestrol is the E-isomer of Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Broparestrol has been utilized in Europe for the treatment of breast cancer and is characterized by its potent antiestrogenic activity.[1] As a SERM, this compound is expected to exert its effects through competitive binding to the estrogen receptor alpha (ERα), thereby modulating the transcription of estrogen-responsive genes involved in cell proliferation and survival. In estrogen receptor-positive (ER+) breast cancer cells, this antagonistic action is hypothesized to lead to cell cycle arrest and induction of apoptosis.
These application notes provide protocols for in vitro assays to evaluate the efficacy of this compound on ER+ breast cancer cell lines, such as MCF-7 and T-47D. The included methodologies and hypothetical data tables serve as a guide for researchers investigating the anti-cancer properties of this compound.
Disclaimer: The quantitative data presented in the following tables is hypothetical and for illustrative purposes only, designed to reflect the expected outcomes based on the known antiestrogenic properties of Broparestrol. Researchers should generate their own experimental data.
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical IC50 values of this compound in two ER+ breast cancer cell lines after 48 and 72 hours of treatment, as would be determined by an MTT assay.
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 | 48 hours | 8.5 |
| 72 hours | 5.2 | |
| T-47D | 48 hours | 10.2 |
| 72 hours | 7.8 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
Apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancer cells. The following table illustrates the expected percentage of apoptotic cells in an MCF-7 cell population treated with this compound for 48 hours, as would be measured by Annexin V/PI flow cytometry.
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | 5.2 |
| This compound | 5 | 25.8 |
| 10 | 45.3 |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
This compound, as an antiestrogen, is expected to cause an arrest in the G1 phase of the cell cycle, thereby inhibiting cell proliferation. The table below shows a hypothetical cell cycle distribution in MCF-7 cells after 24 hours of treatment, analyzed by propidium iodide staining and flow cytometry.
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 55.3 | 30.1 | 14.6 |
| This compound | 5 | 75.2 | 15.8 | 9.0 |
| 10 | 82.1 | 10.5 | 7.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on breast cancer cells and to calculate the IC50 value.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
MCF-7 cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells and treat with this compound or vehicle control for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins in the ERα signaling pathway.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-ERα, anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat MCF-7 cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized signaling pathway of this compound in ER+ breast cancer cells.
References
Application Notes and Protocols for (E)-Broparestrol Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. Like other SERMs, it exhibits a dual mechanism of action, functioning as either an estrogen receptor (ER) agonist or antagonist depending on the target tissue. It is characterized as having slight estrogenic activity while being a potent antiestrogen. These properties make it a compound of interest for research in estrogen-regulated physiological and pathological processes, particularly in the context of hormone-dependent cancers such as breast cancer.
The MCF-7 human breast cancer cell line is an established in vitro model for studying the effects of estrogenic and antiestrogenic compounds. These cells express the estrogen receptor alpha (ERα) and their proliferation is stimulated by estrogens. The MCF-7 cell proliferation assay, often referred to as the E-screen, is a widely used method to assess the estrogenic or antiestrogenic potential of various compounds. This document provides a detailed protocol for evaluating the effect of this compound on the proliferation of MCF-7 cells.
Principle of the Assay
This assay quantifies the proliferative or anti-proliferative effects of this compound on MCF-7 cells. The protocol is designed to distinguish between its potential estrogenic (agonistic) and antiestrogenic (antagonistic) activities.
-
Agonist Assay: Evaluates the ability of this compound alone to stimulate cell proliferation in the absence of other estrogens.
-
Antagonist Assay: Assesses the ability of this compound to inhibit the proliferation induced by a known estrogen, such as 17β-estradiol (E2).
Cell proliferation can be measured using various methods, including direct cell counting, or more commonly, using colorimetric or fluorometric assays that measure metabolic activity (e.g., MTT, XTT, resazurin) or DNA content (e.g., CyQUANT). This protocol will describe a general method adaptable to these common readout technologies.
Data Presentation
The quantitative data from the cell proliferation assay should be summarized for clear comparison. The following tables provide a template for organizing the results.
Table 1: Estrogenic (Agonist) Effect of this compound on MCF-7 Cell Proliferation
| Treatment Group | Concentration (M) | Mean Absorbance/Fluorescence (± SD) | % Proliferation vs. Vehicle Control |
| Vehicle Control (e.g., 0.1% DMSO) | - | 100% | |
| 17β-Estradiol (Positive Control) | 1 x 10⁻⁹ | ||
| This compound | 1 x 10⁻¹⁰ | ||
| This compound | 1 x 10⁻⁹ | ||
| This compound | 1 x 10⁻⁸ | ||
| This compound | 1 x 10⁻⁷ | ||
| This compound | 1 x 10⁻⁶ | ||
| This compound | 1 x 10⁻⁵ |
Table 2: Antiestrogenic (Antagonist) Effect of this compound on E2-Stimulated MCF-7 Cell Proliferation
| Treatment Group | Concentration (M) | Mean Absorbance/Fluorescence (± SD) | % Inhibition of E2-Stimulated Proliferation |
| Vehicle Control | - | 0% | |
| 17β-Estradiol (1 x 10⁻⁹ M) | - | - | |
| E2 + Tamoxifen (Positive Control) | 1 x 10⁻⁶ | ||
| E2 + this compound | 1 x 10⁻¹⁰ | ||
| E2 + this compound | 1 x 10⁻⁹ | ||
| E2 + this compound | 1 x 10⁻⁸ | ||
| E2 + this compound | 1 x 10⁻⁷ | ||
| E2 + this compound | 1 x 10⁻⁶ | ||
| E2 + this compound | 1 x 10⁻⁵ |
Experimental Protocols
Materials and Reagents
-
MCF-7 human breast cancer cell line (ATCC® HTB-22™ or a subline with known high estrogen responsiveness)
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS)
-
Charcoal-dextran stripped FBS (CD-FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
17β-Estradiol (E2)
-
Tamoxifen (or other known antiestrogen)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates, sterile
-
Cell proliferation assay kit (e.g., MTT, XTT, PrestoBlue™, CyQUANT™)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the this compound cell proliferation assay.
Detailed Methodology
1. Cell Culture and Hormone Deprivation:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
To increase the sensitivity of the cells to estrogenic compounds, a hormone deprivation step is crucial. When cells are approximately 70-80% confluent, replace the growth medium with DMEM (phenol red-free) supplemented with 10% charcoal-dextran stripped FBS (CD-FBS) and 1% Penicillin-Streptomycin.
-
Culture the cells in this hormone-deprived medium for 72 hours.
2. Cell Seeding:
-
After the hormone deprivation period, harvest the cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in the hormone-deprived medium to a final concentration that will result in approximately 3,000-5,000 cells per well in a 96-well plate (the optimal seeding density should be determined empirically for your specific MCF-7 subline).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
3. Preparation of Test Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of 17β-Estradiol (E2) in DMSO.
-
Prepare a 10 mM stock solution of Tamoxifen in DMSO.
-
Create serial dilutions of the stock solutions in the hormone-deprived medium to achieve the final desired concentrations. The final concentration of DMSO in the wells should be kept constant and should not exceed 0.1%.
4. Treatment of Cells:
-
After the 24-hour attachment period, carefully remove the medium from the wells.
-
Add 200 µL of the medium containing the appropriate concentrations of the test compounds to each well. Include the following controls:
-
Vehicle Control: Medium with the same concentration of DMSO used for the test compounds.
-
Positive Control (Agonist): Medium with 1 nM E2.
-
Positive Control (Antagonist): Medium with 1 nM E2 and 1 µM Tamoxifen.
-
-
For the agonist assay, treat cells with a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For the antagonist assay, treat cells with a fixed concentration of E2 (e.g., 1 nM) and a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Each concentration and control should be tested in at least triplicate.
5. Incubation and Measurement of Cell Proliferation:
-
Incubate the treated plates for 6 days at 37°C and 5% CO₂.
-
On day 3 of the incubation, carefully aspirate the medium and replace it with fresh medium containing the respective treatments.
-
At the end of the 6-day incubation period, perform the cell proliferation assay according to the manufacturer's instructions (e.g., MTT, XTT, PrestoBlue™, CyQUANT™).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
6. Data Analysis:
-
Subtract the average absorbance/fluorescence of the blank wells (medium only) from the values of the experimental wells.
-
For the agonist assay: Calculate the percentage of cell proliferation relative to the vehicle control using the following formula: % Proliferation = (Absorbance_test / Absorbance_vehicle) * 100
-
For the antagonist assay: Calculate the percentage of inhibition of E2-stimulated proliferation using the following formula: % Inhibition = 100 - [((Absorbance_test - Absorbance_vehicle) / (Absorbance_E2 - Absorbance_vehicle)) * 100]
-
Plot the results as dose-response curves and determine the EC₅₀ (for agonist activity) and IC₅₀ (for antagonist activity) values.
Signaling Pathway
This compound, as a SERM, exerts its effects by binding to estrogen receptors (ERα and ERβ). The binding of this compound can induce a conformational change in the receptor that can either mimic the binding of estradiol (agonist effect) or prevent the receptor from adopting its fully active conformation (antagonist effect). This modulation of ER activity affects the transcription of estrogen-responsive genes, including key regulators of the cell cycle such as c-Myc and Cyclin D1.
-
Agonist Action: In some contexts, this compound binding to ER may lead to the recruitment of co-activators and the transcription of genes that promote cell cycle progression from the G1 to the S phase, leading to cell proliferation.
-
Antagonist Action: In other contexts, particularly in breast cancer cells with high levels of ERα, this compound binding can promote the recruitment of co-repressors, inhibiting the transcription of estrogen-responsive genes and leading to cell cycle arrest and a decrease in proliferation.
Application Notes and Protocols for (E)-Broparestrol in Animal Models of Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2] It exhibits both partial estrogenic and potent antiestrogenic activities, making it a compound of interest for research in hormone-dependent cancers, particularly breast cancer.[1] As a SERM, this compound's mechanism of action is primarily mediated through its interaction with estrogen receptors (ERs), leading to the modulation of estrogen-dependent signaling pathways that are critical in the proliferation of certain cancer cells. These application notes provide an overview of the use of this compound in preclinical animal models of cancer, detailing its mechanism of action, experimental protocols, and data presentation templates.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by competitively binding to the estrogen receptor alpha (ERα), the primary driver of proliferation in ER-positive breast cancers. This binding event leads to a conformational change in the receptor, which can result in either the recruitment of co-repressors or the prevention of co-activator recruitment to estrogen response elements (EREs) on target genes. This modulation of transcription is central to its anti-proliferative effects.
The downstream effects of this compound on ERα signaling are multifaceted:
-
Inhibition of Cell Cycle Progression: By antagonizing ERα, this compound is predicted to downregulate the expression of key cell cycle regulatory proteins that are normally induced by estrogen. This includes crucial players like Cyclin D1 and the transcription factor c-Myc. The suppression of these proteins leads to an arrest of the cell cycle, primarily at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.
-
Induction of Apoptosis: While the direct apoptotic effects of this compound are not yet fully elucidated, many SERMs can induce apoptosis in cancer cells. This may occur through the modulation of apoptosis-related proteins. By inhibiting the pro-survival signals typically driven by estrogen, this compound may shift the balance towards apoptosis, leading to cancer cell death.
Caption: this compound's Antagonism of the ERα Signaling Pathway.
Animal Models for Efficacy Studies
Two primary animal models are recommended for evaluating the in vivo efficacy of this compound: the chemically-induced mammary tumor model and the human tumor xenograft model.
DMBA-Induced Mammary Tumor Model in Rats
This model is well-established for studying hormone-responsive breast cancer. 7,12-Dimethylbenz(a)anthracene (DMBA) is a potent carcinogen that reliably induces mammary tumors in female rats, and these tumors often express estrogen receptors, mimicking human ER-positive breast cancer.
Human Breast Cancer Xenograft Model in Immunocompromised Mice
This model involves the subcutaneous implantation of human breast cancer cell lines (e.g., MCF-7, which is ER-positive) into immunodeficient mice (e.g., nude or SCID mice). This allows for the direct assessment of the compound's effect on human tumor growth in an in vivo environment.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in the DMBA-Induced Rat Mammary Tumor Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Number of Animals | Tumor Incidence (%) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 10 | 100 | [Insert Data] | 0 |
| This compound | 1 | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 5 | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 10 | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Tamoxifen (Positive Control) | 10 | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Efficacy of this compound in the MCF-7 Human Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Number of Animals | Initial Tumor Volume (mm³) ± SEM | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 8 | [Insert Data] | [Insert Data] | 0 |
| This compound | 5 | 8 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 15 | 8 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 30 | 8 | [Insert Data] | [Insert Data] | [Insert Data] |
| Fulvestrant (Positive Control) | 5 | 8 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: DMBA-Induced Mammary Carcinogenesis in Female Sprague-Dawley Rats
Caption: Workflow for the DMBA-Induced Mammary Tumor Model.
Detailed Steps:
-
Animal Acclimatization: House female Sprague-Dawley rats (40-45 days old) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for one week prior to the study.
-
Tumor Induction: At 50-55 days of age, administer a single dose of 7,12-dimethylbenz(a)anthracene (DMBA) at 80 mg/kg body weight via oral gavage. Dissolve DMBA in a suitable vehicle like corn oil.
-
Tumor Monitoring: Beginning four weeks after DMBA administration, palpate the mammary region of each rat weekly to detect tumor formation. Once a tumor is palpable, measure its dimensions (length and width) using digital calipers. Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Group Allocation and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the animals to different treatment groups (vehicle control, this compound at various doses, positive control).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer daily via oral gavage for the duration of the study (e.g., 28 days).
-
Efficacy Evaluation: Monitor tumor growth by measuring tumor volume 2-3 times per week. Record the body weight of the animals to assess toxicity. At the end of the treatment period, euthanize the animals, and excise the tumors for final weight measurement and subsequent analysis (e.g., histopathology, biomarker analysis).
Protocol 2: MCF-7 Human Breast Cancer Xenograft in Nude Mice
Caption: Workflow for the MCF-7 Xenograft Model.
Detailed Steps:
-
Cell Culture: Maintain MCF-7 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and insulin.
-
Animal Preparation: Use female immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.
-
Estrogen Supplementation: As MCF-7 cell growth is estrogen-dependent, implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously on the dorsal side of the mice one day before cell implantation.
-
Cell Implantation: Harvest MCF-7 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers every 2-3 days. When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment groups.
-
Drug Administration and Monitoring: Administer this compound or vehicle control daily by oral gavage. Measure tumor volume and body weight twice weekly.
-
Study Termination and Analysis: After the designated treatment period (e.g., 21-28 days), or when tumors in the control group reach a predetermined maximum size, euthanize the mice. Excise the tumors, record their final weight, and process them for further analyses such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting for signaling protein expression.
Conclusion
This compound presents a promising therapeutic candidate for ER-positive cancers. The animal models and protocols described herein provide a robust framework for preclinical evaluation of its anti-tumor efficacy and for elucidating its molecular mechanisms of action. Consistent and detailed data collection, as outlined in the provided tables, is crucial for a thorough assessment of its therapeutic potential.
References
Application Notes and Protocols for (E)-Broparestrol in Xenograft Mouse Models
Disclaimer: Direct experimental data on the use of (E)-Broparestrol in xenograft mouse models is limited in publicly available scientific literature. Therefore, these application notes and protocols have been developed using information on a closely related and well-studied triphenylethylene-based Selective Estrogen Receptor Modulator (SERM), tamoxifen, as a representative compound. Researchers should consider these protocols as a starting point and optimize them for this compound based on their own in vitro and preliminary in vivo studies.
Introduction
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Like other compounds in this class, it exhibits tissue-selective estrogen receptor agonist and antagonist activity. In breast cancer, where the estrogen receptor (ER) is a key driver of tumor growth, triphenylethylene SERMs act as antagonists, competitively binding to the ER and blocking the proliferative signaling of estrogen.[2][3] This leads to cell cycle arrest and induction of apoptosis, ultimately inhibiting tumor growth.[1][4] Xenograft mouse models are a cornerstone of preclinical cancer research, providing an in vivo system to evaluate the efficacy of anti-cancer agents like this compound. This document provides detailed protocols and application notes for the use of this compound in xenograft models of ER-positive breast cancer.
Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound, as a triphenylethylene SERM, exerts its anti-tumor effects primarily through the modulation of the estrogen receptor signaling pathway. The binding of this compound to the estrogen receptor (ERα) prevents the binding of estradiol, the natural ligand.[5][6] This antagonist binding induces a conformational change in the ERα that differs from that induced by estrogen. Consequently, the receptor-drug complex dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA.[5][6] However, due to the altered conformation, the complex fails to recruit co-activators necessary for gene transcription. Instead, it recruits co-repressors, leading to the downregulation of estrogen-responsive genes that are critical for cell proliferation and survival, such as those encoding for cyclins and growth factors.[5] Furthermore, triphenylethylene SERMs can induce apoptosis through both ER-dependent and independent mechanisms, including the modulation of signaling pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the generation of reactive oxygen species.[4]
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using tamoxifen in ER-positive breast cancer models. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Efficacy of Tamoxifen in ER-Positive Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment and Dosage | Administration Route & Schedule | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | Nude Mice | Tamoxifen (5 µ g/mouse ) | Subcutaneous, Daily | Significant retardation of tumor progression | [7] |
| MCF-7 | Athymic Nude Mice | Tamoxifen (10 mg/kg) | Subcutaneous, Daily | ~50% reduction in tumor size vs. control | [8] |
| ZR-75-1 | Nude Mice | Tamoxifen | Not specified | Significant tumor regression | [9] |
| MCF-7 | Ovariectomized Nude Mice | Tamoxifen (in chow, 600 mg/kg) | Oral | Tumor growth delayed compared to control | [10] |
| 4T1 (murine) | BALB/c Mice | Tamoxifen citrate (5 µ g/mouse ) | Subcutaneous | Significant inhibition of tumor growth | [11] |
Table 2: Pharmacokinetic and Dosing Parameters for Tamoxifen in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| Dosage Range | 5 - 80 mg/kg | Intraperitoneal, Oral Gavage, Subcutaneous, In-feed | Various | [12][13][14] |
| Common Vehicle | Corn oil, Peanut oil, PBS | Intraperitoneal, Oral Gavage | Various | [11][12][13] |
| Half-life (active metabolite) | ~2 weeks (N-desmethyltamoxifen) | Oral | Not Specified | [3] |
| Cmax (20mg oral dose) | 40 ng/mL | Oral | Not Specified | [3] |
Experimental Protocols
The following are detailed protocols for conducting a xenograft study to evaluate the efficacy of this compound.
Cell Culture
-
Cell Line Selection: Utilize an ER-positive human breast cancer cell line such as MCF-7 or ZR-75-1.[7][9][15]
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin (for MCF-7). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Cell Suspension Preparation: Resuspend the required number of cells in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 1-5 x 10^7 cells/mL. The use of Matrigel is crucial for the establishment and growth of many breast cancer xenografts.
Animal Model and Tumor Inoculation
-
Animal Strain: Use female immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 4-6 weeks.
-
Estrogen Supplementation: For ER-positive xenografts, estrogen supplementation is necessary for tumor growth. Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region of each mouse one day prior to tumor cell inoculation.
-
Tumor Cell Inoculation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
This compound Administration
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control group
-
This compound treatment group(s) (different doses)
-
Positive Control group (e.g., Tamoxifen)
-
-
Drug Preparation: Prepare this compound for administration. For intraperitoneal (IP) or subcutaneous (SC) injection, dissolve the compound in a suitable vehicle such as corn oil.[12][13] For oral gavage, a suspension in a vehicle like carboxymethylcellulose may be appropriate.
-
Dosing and Schedule: The optimal dose and schedule for this compound must be determined empirically. Based on data for tamoxifen, a starting dose in the range of 10-50 mg/kg administered daily or every other day via IP injection or oral gavage could be considered.[8][14]
-
Administration: Administer the prepared this compound solution or suspension to the mice according to the predetermined schedule. Ensure accurate dosing based on the most recent body weight measurement.
Endpoint Analysis
-
Euthanasia: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³), in accordance with institutional animal care and use committee (IACUC) guidelines. Euthanize the mice at the end of the study.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3). Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analyses (e.g., Western blotting, RT-qPCR).
-
Data Analysis: Calculate the mean tumor volume and tumor weight for each group. Determine the percentage of tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control group. Perform statistical analysis to assess the significance of the observed differences.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a xenograft mouse model study to evaluate the efficacy of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. swolverine.com [swolverine.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of tamoxifen-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antiprogestins and tamoxifen on growth inhibition of MCF-7 human breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tamoxifen induced apoptosis in ZR-75 breast cancer xenografts antedates tumour regression [pubmed.ncbi.nlm.nih.gov]
- 10. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response of Mouse Breast Cancer Cells to Anastrozole, Tamoxifen, and the Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 14. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 15. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
(E)-Broparestrol: Application Notes and Protocols for the Study of Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Broparestrol, the E-isomer of Broparestrol, is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2] It is recognized for its potent antiestrogenic properties and has been historically used in the treatment of breast cancer.[1][3] As an antiestrogen, this compound holds significant potential as a research tool for investigating the mechanisms of hormone-dependent cancers, particularly those of the breast and prostate, which are often driven by estrogen receptor (ER) signaling.
These application notes provide a comprehensive guide for utilizing this compound in preclinical cancer research. Included are detailed protocols for key in vitro assays to characterize its biological activity, as well as templates for the systematic presentation of quantitative data.
Mechanism of Action
This compound exerts its biological effects primarily by competitively binding to estrogen receptors (ERα and ERβ), thereby antagonizing the binding of the endogenous ligand, 17β-estradiol (E2). This antagonistic action blocks the transcriptional activation of estrogen-responsive genes that are critical for the proliferation and survival of hormone-dependent cancer cells.[2] While it is described as potently antiestrogenic, it may also exhibit partial agonist or antagonist effects in a tissue-specific manner, a characteristic feature of SERMs.[2]
Data Presentation
Table 1: Estrogen Receptor Binding Affinity of this compound
| Parameter | ERα | ERβ | Method | Reference |
| IC50 (nM) | [Enter Value] | [Enter Value] | Competitive Radioligand Binding Assay | [Internal Data] |
| Ki (nM) | [Enter Value] | [Enter Value] | Competitive Radioligand Binding Assay | [Internal Data] |
| Relative Binding Affinity (RBA, %) | [Enter Value] | [Enter Value] | Competitive Radioligand Binding Assay | [Internal Data] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | ER Status | GI50 (µM) | Method | Reference |
| MCF-7 | Breast | ERα+/ERβ+ | [Enter Value] | MTT/SRB Assay | [Internal Data] |
| T-47D | Breast | ERα+/ERβ+ | [Enter Value] | MTT/SRB Assay | [Internal Data] |
| LNCaP | Prostate | AR+/ERβ+ | [Enter Value] | MTT/SRB Assay | [Internal Data] |
| PC-3 | Prostate | ER- | [Enter Value] | MTT/SRB Assay | [Internal Data] |
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the activity of this compound.
Competitive Estrogen Receptor Binding Assay
This assay determines the binding affinity of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
This compound
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Dilute [³H]-17β-estradiol to a final concentration of 0.5-1.0 nM in the assay buffer.
-
Dilute ERα or ERβ protein to a concentration that results in approximately 10-15% of the total radioligand being bound.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the assay buffer, diluted ER protein, and either unlabeled 17β-estradiol (for standard curve), this compound dilution, or buffer alone (for total binding).
-
Add the [³H]-17β-estradiol to each tube to initiate the binding reaction.
-
For non-specific binding control, add a 100-fold excess of unlabeled 17β-estradiol.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold hydroxyapatite slurry to each tube.
-
Vortex and incubate on ice for 15 minutes, with intermittent vortexing.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet three times with ice-cold assay buffer.
-
-
Quantification:
-
Resuspend the final pellet in scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Hormone-dependent cancer cell lines (e.g., MCF-7, T-47D, LNCaP) and a hormone-independent line (e.g., PC-3)
-
Complete cell culture medium (appropriate for each cell line)
-
Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (for hormone-deprivation studies)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with phenol red-free medium containing charcoal-stripped serum.
-
Prepare a serial dilution of this compound in the same medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition).
-
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol determines the effect of this compound on the expression of known estrogen-responsive genes.
Materials:
-
Hormone-dependent cancer cell lines
-
This compound
-
17β-estradiol (E2) as a positive control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GREB1, TFF1/pS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Hormone-deprive the cells by culturing in phenol red-free medium with charcoal-stripped serum for 24-48 hours.
-
Treat the cells with this compound (at a concentration around its GI50), E2 (e.g., 10 nM), a combination of E2 and this compound, or vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the fold change in gene expression in treated samples relative to the vehicle control.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound Action.
Caption: Workflow for In Vitro Characterization.
References
Application Notes and Protocols for Determining the Activity of (E)-Broparestrol using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Broparestrol is a synthetic, nonsteroidal compound belonging to the triphenylethylene group, which is recognized for its activity as a selective estrogen receptor modulator (SERM).[1] SERMs are a class of compounds that bind to estrogen receptors (ERs) and can exhibit either estrogenic (agonist) or antiestrogenic (antagonist) effects depending on the target tissue.[2] this compound, a mixture of E- and Z-isomers, has been described as having both slight estrogenic and potent antiestrogenic properties.[1] This dual activity makes it a compound of interest for various research and therapeutic applications.
Reporter gene assays are a robust and widely used method to screen and characterize the activity of compounds that modulate estrogen receptor signaling.[3] These assays typically employ a host cell line that is genetically engineered to express a reporter gene, such as luciferase, under the control of an estrogen response element (ERE). When a ligand binds to the estrogen receptor, the complex interacts with the ERE, driving the transcription of the reporter gene. The resulting signal, for instance, luminescence, can be quantitatively measured and is proportional to the estrogenic activity of the compound.[4][5] This methodology allows for the determination of both the agonistic and antagonistic potential of test compounds like this compound.
These application notes provide a detailed protocol for assessing the estrogenic and antiestrogenic activity of this compound and its individual isomers using a luciferase-based reporter gene assay.
Data Presentation
The following quantitative data is illustrative and serves to provide a representative example for data presentation and interpretation. Actual experimental values may vary.
Table 1: Estrogenic (Agonist) Activity of Broparestrol Isomers in an ERα Reporter Gene Assay
| Compound | EC50 (nM) | Maximum Luciferase Induction (% of 17β-Estradiol) |
| 17β-Estradiol (Control) | 0.1 | 100% |
| This compound | 25 | 40% |
| (Z)-Broparestrol | 50 | 35% |
| Broparestrol (Mixture) | 35 | 38% |
Table 2: Antiestrogenic (Antagonist) Activity of Broparestrol Isomers in an ERα Reporter Gene Assay
| Compound | IC50 (nM) |
| Tamoxifen (Control) | 10 |
| This compound | 5 |
| (Z)-Broparestrol | 8 |
| Broparestrol (Mixture) | 6.5 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-mediated reporter gene activation.
Caption: Experimental workflow for the reporter gene assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: T47D-KBluc cells (stably transfected with an ERE-luciferase reporter construct).[6]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI-1640 without phenol red, supplemented with 5% charcoal-stripped FBS.
-
Test Compounds: this compound, (Z)-Broparestrol, Broparestrol mixture.
-
Control Compounds: 17β-Estradiol (agonist control), Tamoxifen (antagonist control).
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Luciferase Assay Reagent, Cell Lysis Buffer.
-
Equipment: 96-well white, clear-bottom tissue culture plates, luminometer, CO2 incubator, multichannel pipettes.
Protocol 1: Agonist Activity Assay
-
Cell Culture and Seeding:
-
Culture T47D-KBluc cells in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and resuspend in assay medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of assay medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, its isomers, and 17β-Estradiol in DMSO.
-
Perform serial dilutions of the compounds in assay medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Prepare a vehicle control (assay medium with 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Remove the treatment medium from the wells and wash once with PBS.
-
Add 20 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of each treatment to the vehicle control.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for each compound using a non-linear regression analysis.
-
Protocol 2: Antagonist Activity Assay
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Compound Preparation and Co-treatment:
-
Prepare serial dilutions of the antagonist test compounds (this compound, its isomers, and Tamoxifen) in assay medium containing a fixed concentration of 17β-Estradiol (e.g., at its EC80 concentration, approximately 0.5 nM).
-
Prepare a positive control (assay medium with 17β-Estradiol only) and a vehicle control (assay medium with 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the prepared co-treatment solutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Follow the same procedure as in Protocol 1, step 4.
-
-
Data Analysis:
-
Normalize the luciferase activity to the positive control (17β-Estradiol alone).
-
Plot the percentage of inhibition against the log of the antagonist concentration.
-
Determine the IC50 value (the concentration at which 50% of the 17β-Estradiol-induced activity is inhibited) for each compound using a non-linear regression analysis.
-
The described reporter gene assays provide a sensitive and quantitative method to characterize the estrogenic and antiestrogenic activity of this compound and its isomers. By following these detailed protocols, researchers can obtain valuable data on the dose-dependent effects of these compounds on estrogen receptor signaling, which is crucial for further investigation into their therapeutic potential and mechanism of action. The provided illustrative data and visualizations serve as a guide for data presentation and interpretation in such studies.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broparestrol [medbox.iiab.me]
- 4. Broparestrol - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for (E)-Broparestrol in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
(E)-Broparestrol is a selective estrogen receptor modulator (SERM) intended for research use only. The information provided herein is for investigational purposes and does not constitute medical advice.)
Introduction
This compound is the (E)-isomer of Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Historically, Broparestrol was marketed in Europe under trade names such as Acnestrol, suggesting its clinical application in dermatology, particularly for acne vulgaris.[1][2] As a SERM, this compound exhibits tissue-selective estrogen receptor agonist and antagonist activity, which forms the basis for its potential therapeutic applications in dermatological conditions.[3][4]
These application notes provide an overview of the potential mechanisms of action of this compound in the skin and detailed protocols for its investigation in a research setting. Given the limited publicly available data on this compound, the proposed mechanisms and protocols are based on the known pharmacology of SERMs and the role of estrogen signaling in skin biology.[5][6][7]
Potential Mechanism of Action in Dermatological Conditions
This compound's effects in the skin are likely mediated through its interaction with estrogen receptors (ERα and ERβ), which are expressed in various skin cells, including keratinocytes, sebocytes, and fibroblasts.[5][6] As a SERM, it may exert both estrogenic and anti-estrogenic effects depending on the target tissue and the specific cellular context.[3][4] The primary hypothesized mechanisms relevant to dermatology include:
-
Modulation of Sebum Production: Androgens stimulate sebum production, a key factor in the pathogenesis of acne. Estrogens are known to counteract this effect. This compound, through its anti-estrogenic or estrogenic activity in sebaceous glands, may regulate sebum secretion.[5]
-
Anti-inflammatory Effects: Estrogen signaling can modulate inflammatory responses in the skin. This compound may influence the production of pro-inflammatory and anti-inflammatory cytokines in keratinocytes and other skin cells.
-
Regulation of Keratinocyte Proliferation and Differentiation: Estrogens can impact the growth and differentiation of keratinocytes. As a SERM, this compound could potentially normalize follicular keratinization, which is a key factor in the formation of comedones in acne.
Below is a diagram illustrating the hypothesized signaling pathway of this compound in a sebocyte.
Quantitative Data (Illustrative)
Due to the scarcity of published data, the following tables present hypothetical, yet plausible, quantitative data for this compound based on the expected activity of a SERM in dermatological models. These tables are intended to serve as a template for data presentation in future research.
Table 1: In Vitro Efficacy of this compound on Sebocyte Function
| Parameter | This compound Concentration | Result |
| IC50 for Sebum Production | 1 µM | 50% reduction in lipid synthesis |
| 10 µM | 85% reduction in lipid synthesis | |
| Effect on Sebocyte Viability | 1 µM | >95% viability |
| 10 µM | >90% viability | |
| Androgen Receptor Expression | 1 µM | 30% downregulation |
| 10 µM | 60% downregulation |
Table 2: Anti-inflammatory Activity of this compound in Keratinocytes
| Inflammatory Marker | Treatment | Fold Change vs. Control |
| IL-6 | LPS (1 µg/mL) | 15.2 |
| LPS + this compound (1 µM) | 7.8 | |
| LPS + this compound (10 µM) | 3.1 | |
| TNF-α | LPS (1 µg/mL) | 12.5 |
| LPS + this compound (1 µM) | 6.2 | |
| LPS + this compound (10 µM) | 2.5 | |
| IL-1β | LPS (1 µg/mL) | 20.1 |
| LPS + this compound (1 µM) | 10.3 | |
| LPS + this compound (10 µM) | 4.7 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the dermatological applications of this compound.
In Vitro Sebocyte Culture and Sebum Production Assay
Objective: To determine the effect of this compound on the proliferation and sebum production of human sebocytes.
Materials:
-
Human sebocyte cell line (e.g., SZ95)
-
Sebocyte growth medium
-
This compound
-
Testosterone
-
Nile Red stain
-
MTT assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Culture: Culture SZ95 sebocytes in appropriate growth medium at 37°C and 5% CO2.
-
Treatment: Seed sebocytes in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) with or without testosterone (to stimulate sebum production). Use DMSO as a vehicle control.
-
Cell Viability Assay (MTT): After 48 hours of treatment, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Sebum Production Assay (Nile Red Staining):
-
After 48 hours of treatment, wash the cells with PBS.
-
Stain the cells with Nile Red solution to visualize intracellular lipid droplets.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
-
Data Analysis: Normalize the Nile Red fluorescence data to cell viability data (from MTT assay) to determine the specific effect on sebum production.
In Vitro Keratinocyte Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory effects of this compound on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-6, TNF-α, and IL-1β
-
RNA extraction kit
-
qRT-PCR reagents
Protocol:
-
Cell Culture: Culture HaCaT keratinocytes in the appropriate growth medium.
-
Treatment: Seed keratinocytes in 24-well plates. Pre-treat the cells with this compound for 2 hours before stimulating with LPS (1 µg/mL) to induce an inflammatory response.
-
Sample Collection: After 24 hours of stimulation, collect the cell culture supernatant for ELISA and lyse the cells for RNA extraction.
-
Cytokine Measurement (ELISA): Measure the concentrations of IL-6, TNF-α, and IL-1β in the culture supernatant using ELISA kits, following the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to quantify the mRNA expression levels of IL6, TNFA, and IL1B. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Compare the cytokine levels and gene expression between the different treatment groups.
Conclusion
This compound presents a promising candidate for further dermatological research, particularly for androgen-dependent skin conditions like acne vulgaris. Its classification as a SERM suggests a multi-faceted mechanism of action involving the modulation of sebum production, inflammation, and keratinocyte function. The provided protocols offer a foundational framework for researchers to systematically investigate the therapeutic potential of this compound and elucidate its precise role in skin biology. Further studies are warranted to validate these hypothesized mechanisms and to establish a comprehensive profile of its efficacy and safety for potential dermatological applications.
References
- 1. Broparestrol - Wikipedia [en.wikipedia.org]
- 2. Broparestrol [medbox.iiab.me]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 5. Sebaceous gland receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of estrogens on skin aging and the potential role of SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogens and aging skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Selective Estrogen Receptor Modulators (SERMs) in Prostate Cancer Cell Lines
Disclaimer: As of December 2025, specific experimental data on the effects of (E)-Broparestrol on prostate cancer cell lines is not available in the public domain. The following application notes and protocols are presented as a representative guide for studying compounds of the same class, namely Selective Estrogen Receptor Modulators (SERMs). The quantitative data and signaling pathways are based on published effects of other SERMs, such as Raloxifene, on prostate cancer cell lines and should be considered illustrative. Researchers should validate these protocols and expect compound-specific results for this compound.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] While their primary application has been in breast cancer and osteoporosis, their potential in prostate cancer is an area of growing interest.[2][3] The prostate gland expresses estrogen receptors, and their modulation can impact cell proliferation and survival.[4] this compound is a nonsteroidal SERM of the triphenylethylene group.[5] This document provides a framework for investigating the in vitro effects of a SERM, exemplified by a compound with hypothetical data, on common prostate cancer cell lines, such as the androgen-sensitive LNCaP and the androgen-insensitive PC-3 and DU-145 lines.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a representative SERM on prostate cancer cell lines.
Table 1: Cytotoxicity of a Representative SERM on Prostate Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| LNCaP | 48 | 15.8 |
| PC-3 | 48 | 22.5 |
| DU-145 | 48 | 30.8[6] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined by MTT assay.
Table 2: Induction of Apoptosis by a Representative SERM
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| LNCaP | Control | - | 4.2 |
| Representative SERM | 10 | 25.7 | |
| PC-3 | Control | - | 5.1 |
| Representative SERM | 20 | 18.9 |
% Apoptotic cells were quantified by flow cytometry after Annexin V-FITC and Propidium Iodide staining.
Signaling Pathways
The antitumor activity of SERMs in prostate cancer cells can be mediated through various signaling pathways, primarily involving the induction of apoptosis.
Caption: Intrinsic Apoptosis Pathway Activated by a Representative SERM.
Experimental Protocols
Cell Culture
Human prostate cancer cell lines LNCaP, PC-3, and DU-145 can be obtained from the American Type Culture Collection (ATCC).
-
LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PC-3 and DU-145 cells are maintained in DMEM/F-12 medium with 10% FBS and the same antibiotics. All cell lines are incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Caption: Workflow for MTT Cell Viability Assay.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of the SERM (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Seed cells in 6-well plates and treat with the SERM at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Protocol:
-
Treat cells with the SERM as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial in vitro evaluation of a SERM, such as this compound, in prostate cancer cell lines. The illustrative data and pathways, based on the known effects of other SERMs, suggest that these compounds may exert their anticancer effects through the induction of apoptosis. It is imperative for researchers to perform these experiments with this compound to determine its specific activity and mechanism of action in prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiestrogens and selective estrogen receptor modulators reduce prostate cancer risk | springermedicine.com [springermedicine.com]
- 3. Selective estrogen receptor modulators contribute to prostate cancer treatment by regulating the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative proteomic analysis reveals growth inhibition by 3-N-alkyloxyestradiol derivative (SERM) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with (E)-Broparestrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic properties.[1][2] As a modulator of the estrogen receptor (ER), a key target in various cancers and other diseases, this compound is a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. These application notes provide a framework for utilizing this compound in HTS assays to identify and characterize new ER modulators.
Mechanism of Action
This compound exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene expression. As a SERM, this compound's activity as an agonist or antagonist can be tissue-specific, making it a valuable tool for studying ER signaling and for the development of targeted therapies.
Data Presentation
Given the limited publicly available HTS data for this compound, the following table represents illustrative quantitative data that could be generated from the protocols described below. This data is intended to serve as a template for presenting results from an HTS campaign.
| Assay Type | Cell Line | Target | Parameter | This compound Value (µM) | Positive Control (Estradiol) Value (µM) |
| ERα Binding Assay | N/A | ERα | Ki | 0.05 | 0.001 |
| ERβ Binding Assay | N/A | ERβ | Ki | 0.12 | 0.002 |
| ERα Reporter Gene Assay | MCF-7 | ERα | EC50 (agonist) | 0.25 | 0.005 |
| ERα Reporter Gene Assay | MCF-7 | ERα | IC50 (antagonist) | 1.5 | N/A |
| Cell Proliferation Assay | T-47D | Endogenous ER | IC50 | 5.2 | N/A |
Experimental Protocols
The following are detailed protocols for key experiments in a high-throughput screening campaign involving this compound.
ERα/ERβ Competitive Binding Assay (Fluorescence Polarization)
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled estrogen tracer from the ligand-binding domain of ERα or ERβ. The change in fluorescence polarization (FP) is proportional to the amount of tracer displaced.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% bovine serum albumin (BSA).
-
ERα/ERβ Recombinant Protein: Dilute to the desired concentration in Assay Buffer.
-
Fluorescent Tracer (e.g., Fluormone™ ES2): Dilute to the desired concentration in Assay Buffer.
-
This compound and test compounds: Prepare a serial dilution series in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 1 µL of this compound, test compound, or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of the ERα/ERβ protein solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
ERα Luciferase Reporter Gene Assay
Principle: This cell-based assay measures the ability of a compound to activate or inhibit ERα-mediated transcription. A reporter gene (luciferase) is placed under the control of an estrogen response element (ERE).
Methodology:
-
Cell Culture and Plating:
-
Culture MCF-7 cells (or another ERα-positive cell line) in appropriate media.
-
Transiently transfect cells with an ERE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Plate the transfected cells into 384-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in assay media.
-
For agonist mode, add compounds directly to the cells.
-
For antagonist mode, add compounds in the presence of a known ERα agonist (e.g., 17β-estradiol at its EC50 concentration).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
For agonist mode, calculate the fold induction relative to the vehicle control and determine the EC50 value.
-
For antagonist mode, calculate the percent inhibition of the agonist response and determine the IC50 value.
-
Mandatory Visualizations
Caption: Estrogen Receptor Signaling Pathway modulated by this compound.
Caption: High-Throughput Screening Workflow for ER Modulators.
References
Troubleshooting & Optimization
Technical Support Center: (E)-Broparestrol Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (E)-Broparestrol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the behavior of structurally similar triphenylethylene selective estrogen receptor modulators (SERMs) like clomiphene and tamoxifen, this compound is likely susceptible to degradation under several conditions, including:
-
pH: Unstable in both acidic and basic solutions, with potentially rapid degradation in alkaline conditions.[1]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[1][2]
-
Light: As a triphenylethylene derivative, it may be sensitive to UV light.[3]
-
Temperature: Elevated temperatures can contribute to its breakdown.[1]
Q2: What are the recommended storage conditions for this compound?
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] A validated HPLC method can separate the intact this compound from its degradation products. Degradation is indicated by a decrease in the area of the main drug peak and the appearance of new peaks in the chromatogram.[1]
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, based on related compounds like clomiphene, tamoxifen, and other estrogens, potential degradation pathways may include hydroxylation, N-oxidation, dehalogenation, and cleavage of the ethylene bond under photolytic conditions.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from a new vial of the compound. 2. Analyze the old and new stock solutions using a stability-indicating HPLC method to check for the presence of degradation products. 3. If degradation is confirmed, review solution preparation and storage procedures. Ensure solutions are protected from light and stored at the appropriate temperature. Consider preparing smaller, single-use aliquots. |
| Interaction with media components. | 1. Evaluate the pH of the cell culture or assay medium. Extreme pH values can accelerate hydrolysis. 2. Investigate potential oxidative stress in the assay system, as this can lead to degradation. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Sample degradation during preparation or analysis. | 1. Ensure the diluent used for sample preparation is neutral and free of oxidizing agents. 2. Protect samples from light during preparation and while in the autosampler. 3. Minimize the time between sample preparation and injection. |
| Forced degradation due to experimental conditions. | 1. If the experiment involves exposure to heat, light, or extreme pH, these are likely the cause of the new peaks. 2. To confirm, run control samples of this compound under the same conditions but without other experimental variables. |
Data Presentation
The following tables provide illustrative quantitative data on the stability of a compound structurally similar to this compound (a hypothetical triphenylethylene SERM) under forced degradation conditions. Note: This data is for exemplary purposes and may not represent the actual stability of this compound.
Table 1: Illustrative Degradation of a Triphenylethylene SERM under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 40% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 25% | 2 |
| Dry Heat | 48 hours | 80°C | 10% | 1 |
| UV Light (254 nm) | 24 hours | 25°C | 30% | 4 |
Table 2: Illustrative pH-Rate Profile for Hydrolysis of a Triphenylethylene SERM
| pH | Apparent First-Order Rate Constant (k_obs) (day⁻¹) (Illustrative) | Half-life (t₁/₂) (days) (Illustrative) |
| 2.0 | 0.045 | 15.4 |
| 5.0 | 0.010 | 69.3 |
| 7.0 | 0.012 | 57.8 |
| 9.0 | 0.150 | 4.6 |
| 12.0 | 0.850 | 0.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol, acetonitrile, and water
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute samples for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both solutions by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method. A C18 column is often suitable. The mobile phase could consist of a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted to a neutral or slightly acidic value). The flow rate and detection wavelength should be optimized for the best separation and sensitivity.
Visualizations
Caption: Simplified signaling pathway of this compound as a SERM.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tamoxifen and oxidative stress: an overlooked connection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Photodegradation of free estrogens driven by UV light: Effects of operation mode and water matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (E)-Broparestrol Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro concentration of (E)-Broparestrol. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1][2] Its primary mechanism of action is binding to estrogen receptors (ERα and ERβ), which leads to a conformational change in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on target genes, modulating their transcription. Depending on the tissue and the co-regulatory proteins present, this compound can act as either an estrogen agonist (mimicking estrogen) or an antagonist (blocking estrogen). It is described as having potent antiestrogenic effects.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: The final concentration of the solvent in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v), with an ideal concentration at or below 0.1%. Ethanol can be more cytotoxic, and its final concentration should ideally be kept below 0.1%. It is highly recommended to perform a solvent tolerance test on your specific cell line to determine the maximum non-toxic concentration.
Q4: What is a good starting concentration range for this compound in an in vitro assay?
A4: For a novel compound or one with limited published data like this compound, it is best to start with a wide concentration range to determine its potency. A common starting point is a seven-point log-fold dilution series ranging from 1 nM to 10 µM. This broad range will help identify the concentrations at which the compound exhibits its desired biological effect and where it may become cytotoxic.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the specific biological question and the cell type. For proliferation or cytotoxicity assays, typical incubation times range from 24 to 72 hours. For studies on gene expression or signaling pathway activation, shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal duration for observing the desired effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. The stock solution was not properly mixed into the medium. | - Prepare an intermediate dilution of the stock solution in a small volume of medium before adding it to the final culture volume.- Gently vortex the medium while adding the compound.- If precipitation persists, consider using a lower final concentration or exploring the use of a solubilizing agent (e.g., Pluronic F-68), after validating its compatibility with your cell line. |
| High cell death even at low concentrations. | The compound is highly cytotoxic to the specific cell line. The solvent concentration is too high. | - Expand the lower end of your concentration range (e.g., picomolar to low nanomolar).- Reduce the incubation time.- Perform a solvent control experiment to ensure the observed cytotoxicity is not due to the solvent. |
| No observable effect at any concentration. | The compound may not be active in the chosen cell line or assay. The concentration range is too low. The compound may have degraded. | - Test a higher concentration range (e.g., up to 100 µM), being mindful of potential solubility issues.- Verify the compound's activity in a different, potentially more sensitive, cell line.- Ensure the stock solution has been stored correctly (protected from light, at the recommended temperature) and has not undergone multiple freeze-thaw cycles. |
| High variability between replicate wells. | Inconsistent cell seeding. Uneven compound distribution. Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Mix the compound-containing medium thoroughly before and during dispensing.- Avoid using the outer wells of the plate for treatment groups; instead, fill them with sterile PBS or medium to maintain humidity. |
Data Presentation
Table 1: Solubility of Structurally Similar SERMs
| Compound | Solvent | Solubility |
| Diethylstilbestrol | DMSO | ~30 mg/mL |
| Diethylstilbestrol | Ethanol | ~30 mg/mL |
| Estradiol | DMSO | ~20 mg/mL |
| Estradiol | Ethanol | ~2.5 mg/mL |
| Estriol | DMSO | ~20 mg/mL |
| Estriol | Ethanol | ~5 mg/mL |
Note: This data is for structurally related compounds and should be used as an estimation for this compound. Empirical determination of solubility is highly recommended.
Table 2: Example IC50 Values of SERMs in MCF-7 Breast Cancer Cells
| Compound | Assay Duration | IC50 (µM) |
| Tamoxifen | 96 hours | ~3.2 - 5.0 |
| 4-Hydroxytamoxifen | 96 hours | ~0.007 |
| Fulvestrant (ICI 182,780) | 6 days | ~0.001 |
Note: This table provides example data for other SERMs to give a general idea of the expected potency range. The IC50 for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Cell culture-grade DMSO or absolute ethanol
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound (363.29 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 3.63 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to the tube.
-
Vortex vigorously for 1-2 minutes to dissolve the compound completely. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determining the IC50 of this compound in MCF-7 Cells using an MTT Assay
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 2.5 µM, 5 µM, 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as a SERM.
Caption: Workflow for optimizing this compound concentration.
References
Potential off-target effects of (E)-Broparestrol
Welcome to the Technical Support Center for (E)-Broparestrol. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential experimental issues related to the off-target effects of this compound.
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. [1][2] While its primary mechanism of action involves the modulation of estrogen receptors (ERs), like other SERMs, it has the potential to interact with other cellular targets, leading to off-target effects. Understanding these potential interactions is crucial for accurate data interpretation and preclinical safety assessment.
This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you navigate your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is characterized as a SERM with both slightly estrogenic and potently antiestrogenic activities.[2] Its primary on-target effects are mediated through its interaction with estrogen receptors (ERα and ERβ). In animal studies, it has been shown to inhibit the development of mammary glands and suppress prolactin levels.[2]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A2: While specific off-target screening data for this compound is limited in publicly available literature, based on its triphenylethylene structure, which it shares with other SERMs like tamoxifen and clomiphene, potential off-target effects may include:
-
Interaction with other nuclear receptors: Cross-reactivity with other steroid hormone receptors.
-
Modulation of G Protein-Coupled Estrogen Receptor (GPER): Activation or inhibition of GPER signaling pathways.
-
Inhibition of cardiac ion channels: Particularly the hERG channel, which is a common off-target for many small molecules.
-
Inhibition of Cytochrome P450 (CYP) enzymes: Potential for drug-drug interactions through the inhibition of metabolic enzymes.[3]
Q3: My cells are showing unexpected responses that don't seem to be mediated by classical estrogen receptors. What could be the cause?
A3: This could be indicative of an off-target effect. We recommend investigating the potential involvement of the G Protein-Coupled Estrogen Receptor (GPER). This compound, due to its structural similarities to other SERMs, might be activating GPER-mediated signaling pathways, which can lead to rapid, non-genomic effects. Consider performing a GPER activation assay to test this hypothesis.
Q4: I am observing variability in the efficacy of this compound in my in vivo studies. What could be contributing to this?
A4: Variability in in vivo efficacy can be multifactorial. One potential contributor is the metabolic profile of this compound, which may be influenced by Cytochrome P450 enzymes. If co-administering other compounds, there could be a drug-drug interaction at the level of these metabolic enzymes. We recommend conducting a CYP450 inhibition assay to assess the potential of this compound to inhibit major CYP isoforms.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Apoptosis
| Potential Cause | Troubleshooting Steps |
| GPER Activation | 1. Measure GPER expression in your cell line. 2. Use a GPER-specific antagonist in conjunction with this compound to see if the unexpected effect is blocked. 3. Perform a GPER activation assay (see Experimental Protocols). |
| Off-target kinase activity | 1. Perform a kinase profiling screen with this compound to identify potential off-target kinases. 2. If a specific kinase is identified, use a known inhibitor of that kinase to see if it phenocopies or blocks the effect of this compound. |
Issue 2: Inconsistent Results in Different Cell Lines
| Potential Cause | Troubleshooting Steps |
| Differential expression of off-targets | 1. Profile the expression levels of potential off-target receptors (e.g., GPER, other nuclear receptors) in your panel of cell lines. 2. Correlate the expression of these off-targets with the observed cellular response to this compound. |
| Different metabolic capabilities | 1. Assess the expression and activity of major CYP450 isoforms in your cell lines. 2. Differences in metabolism could lead to varying concentrations of the active compound. |
Quantitative Data Summary
Table 1: Illustrative Receptor Binding Affinities of this compound
| Target | Assay Type | Illustrative Ki (nM) |
| Estrogen Receptor α (ERα) | Radioligand Binding | 2.5 |
| Estrogen Receptor β (ERβ) | Radioligand Binding | 5.1 |
| G Protein-Coupled Estrogen Receptor (GPER) | Radioligand Binding | 850 |
| Progesterone Receptor | Radioligand Binding | >10,000 |
| Androgen Receptor | Radioligand Binding | >10,000 |
Table 2: Illustrative IC50 Values for Potential Off-Target Enzyme and Channel Inhibition by this compound
| Target | Assay Type | Illustrative IC50 (µM) |
| hERG Channel | Patch Clamp | 15 |
| CYP2D6 | In vitro metabolism | 8 |
| CYP3A4 | In vitro metabolism | 12 |
| Kinase Panel (representative) | ||
| - SRC | Kinase Activity Assay | > 20 |
| - ABL | Kinase Activity Assay | > 20 |
| - EGFR | Kinase Activity Assay | > 20 |
Experimental Protocols
Protocol 1: GPER Activation Assay (Calcium Mobilization)
This protocol is designed to assess whether this compound can induce signaling through GPER, measured by an increase in intracellular calcium.
Materials:
-
Cells expressing GPER (e.g., SKBR3)
-
Fluo-4 AM calcium indicator dye
-
This compound
-
G-1 (GPER agonist, positive control)
-
G-15 (GPER antagonist, negative control)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed GPER-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM loading solution in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound, G-1, and G-15.
-
Baseline Reading: Wash cells twice with HBSS. Add fresh HBSS and measure baseline fluorescence on a plate reader.
-
Compound Addition and Measurement: Add the prepared compounds to the respective wells. Immediately begin kinetic fluorescence measurements (excitation ~485 nm, emission ~525 nm) for at least 3 minutes to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline for each well. Plot the dose-response curve for this compound and compare it to the positive and negative controls.
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol outlines a method to evaluate the inhibitory effect of this compound on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system
-
External and internal recording solutions
-
This compound
-
Known hERG inhibitor (e.g., Cisapride) as a positive control
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of hERG-HEK293 cells according to the automated patch-clamp manufacturer's instructions.
-
System Setup: Prime the automated patch-clamp system with external and internal recording solutions.
-
Cell Loading: Load the cell suspension onto the system.
-
Compound Application: Prepare serial dilutions of this compound and the positive control. The system will automatically apply the different concentrations of the compounds to the cells.
-
Electrophysiological Recording: Apply a voltage pulse protocol to elicit hERG currents and record the peak tail current.[4][5] The FDA-recommended voltage protocol can be used.[4][5]
-
Data Analysis: Measure the percentage of hERG current inhibition at each concentration of this compound compared to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cytochrome P450 Inhibition Assay (Human Liver Microsomes)
This protocol is for assessing the potential of this compound to inhibit the activity of major CYP450 isoforms.[6][7][8][9][10]
Materials:
-
NADPH regenerating system[8]
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
This compound
-
Known CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4) as positive controls
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing HLMs, phosphate buffer, and this compound or a positive control inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the CYP isoform-specific probe substrate to each well and initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified signaling pathways for this compound, highlighting both the classical nuclear estrogen receptor pathway and a potential off-target pathway through the G Protein-Coupled Estrogen Receptor (GPER).
Caption: A logical workflow for investigating the potential off-target effects of this compound, from initial in vitro screening to data analysis and risk assessment.
References
- 1. Broparestrol [medbox.iiab.me]
- 2. Broparestrol - Wikipedia [en.wikipedia.org]
- 3. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming (E)-Broparestrol Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating resistance to (E)-Broparestrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to Selective Estrogen Receptor Modulators (SERMs) like this compound is a complex issue. Based on extensive research on similar drugs like tamoxifen, several mechanisms are likely involved[1][2][3]:
-
Target Alteration: Mutations in the Estrogen Receptor 1 gene (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for activation, rendering anti-estrogen therapies ineffective[3][4].
-
Bypass Pathways: Upregulation of alternative signaling pathways can promote cell survival and proliferation, even when the estrogen receptor (ER) is blocked. The two most common bypass pathways are:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in resistant breast cancer and can be driven by mutations in genes like PIK3CA[3][5][6][7][8]. Activation of this pathway can lead to ligand-independent activation of the ER[5].
-
MAPK/ERK Pathway: This pathway can also be hyperactivated and contribute to resistance by phosphorylating and activating the estrogen receptor or its co-activators[9][10][11].
-
-
Altered Drug Metabolism: Changes in the expression of drug metabolizing enzymes or efflux pumps can reduce the intracellular concentration of this compound.
-
Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes involved in drug sensitivity and resistance.
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: You can confirm resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay such as the MTT or XTT assay[3][12][13].
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A3: A logical first step is to investigate the most common mechanisms:
-
Assess ERα Expression: Check the protein levels of ERα in your sensitive and resistant cell lines using Western Blot. While loss of ERα can cause resistance, it is a less common mechanism for acquired resistance to SERMs compared to bypass pathway activation[1].
-
Analyze Key Signaling Pathways: Use Western Blot to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways. Look for increased phosphorylation of proteins like AKT, mTOR, and ERK in the resistant cells compared to the sensitive cells[5][9].
-
Sequence the ESR1 Gene: If you suspect a target-site mutation, sequence the ligand-binding domain of the ESR1 gene in your resistant cells to identify any known resistance-conferring mutations.
Q4: Are there any combination therapies that could overcome this compound resistance?
A4: Yes, based on preclinical and clinical studies with other SERMs, combination therapies are a promising strategy. Consider combining this compound with:
-
PI3K/mTOR inhibitors: Drugs like everolimus or alpelisib can be effective in cancers with a hyperactivated PI3K/AKT/mTOR pathway[6][7][14].
-
CDK4/6 inhibitors: Inhibitors like palbociclib, ribociclib, and abemaciclib have shown efficacy in overcoming endocrine resistance[1][3].
-
MEK inhibitors: If the MAPK/ERK pathway is activated, a MEK inhibitor like selumetinib could potentially resensitize cells to this compound[15].
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure you have a single-cell suspension before plating. After seeding, gently rock the plate to ensure an even distribution of cells in the wells.[16] |
| Edge effects in multi-well plates | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and reduce evaporation in the inner wells.[16] |
| Inaccurate drug dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variation in incubation times | Use a consistent incubation time for all plates in an experiment. Stagger the addition of reagents if you are processing multiple plates. |
| Contamination | Regularly check your cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock. |
Issue 2: No or weak signal for phosphorylated proteins (p-AKT, p-ERK) in Western Blot.
| Possible Cause | Recommended Solution |
| Low protein expression | Ensure you are using a positive control cell line or tissue known to express the target protein. Increase the amount of protein loaded per lane (20-40 µg is a good starting point).[2] |
| Protein degradation | Always use fresh cell lysates. Prepare lysates on ice and add protease and phosphatase inhibitors to your lysis buffer.[2][17] |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Incubating overnight at 4°C often improves signal. Ensure your secondary antibody is compatible with the primary antibody.[18] |
| Suboptimal transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. For low molecular weight proteins, consider using a smaller pore size membrane (0.2 µm) and optimizing transfer time and voltage.[19] |
| Inactive reagents | Ensure your ECL substrate and antibodies have not expired and have been stored correctly. |
Issue 3: High background in Immunofluorescence (IF) staining for ERα.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1 hour at room temperature) and consider using a different blocking agent, such as serum from the same species as the secondary antibody.[20][21] |
| Primary antibody concentration too high | Perform a titration of your primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Secondary antibody non-specificity | Run a control where you omit the primary antibody. If you still see a signal, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Autofluorescence | Some cell types exhibit autofluorescence. You can try to quench this by treating your cells with a quenching agent like sodium borohydride or using a different fluorophore with a longer wavelength. |
Data Presentation: Example Tables
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental/Resistant | IC50 (nM) ± SD | Fold Resistance |
| MCF-7 | Parental | 15.2 ± 2.1 | - |
| MCF-7-BR-R | Resistant | 185.6 ± 15.8 | 12.2 |
| T-47D | Parental | 22.5 ± 3.5 | - |
| T-47D-BR-R | Resistant | 250.1 ± 21.3 | 11.1 |
| SD: Standard Deviation |
Table 2: Example Western Blot Densitometry Analysis of Key Signaling Proteins.
| Protein | Cell Line | Relative Protein Expression (Fold Change vs. Parental) |
| p-AKT (Ser473) | MCF-7-BR-R | 3.8 |
| Total AKT | MCF-7-BR-R | 1.1 |
| p-ERK1/2 (Thr202/Tyr204) | MCF-7-BR-R | 4.2 |
| Total ERK1/2 | MCF-7-BR-R | 1.2 |
| ERα | MCF-7-BR-R | 0.9 |
| Values are normalized to a loading control (e.g., β-actin). |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from methods used to generate tamoxifen-resistant cell lines[22][23][24].
-
Initial Seeding: Plate parental cancer cells (e.g., MCF-7) at a low density in their recommended growth medium.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC50 of the parental cells.
-
Dose Escalation: Maintain the cells in this concentration, changing the medium every 3-4 days. Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50).
-
Maintenance: Continue this process for several months until the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM).
-
Characterization: Regularly assess the resistance phenotype by performing cell viability assays and comparing the IC50 to the parental cells.
-
Stock Generation: Once a stable resistant line is established, expand the culture and freeze down multiple vials for future experiments.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C[3].
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[3].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, ERα, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension[1][25].
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature[25].
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 5: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: Allow the cells to adhere and then treat with a low concentration of this compound.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium with fresh drug every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix them with methanol, and then stain with crystal violet solution[26].
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Visualizations
Caption: Canonical Estrogen Receptor Signaling and this compound Action.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 9. ERK/MAPK regulates ERRγ expression, transcriptional activity, and receptor-mediated Tamoxifen resistance in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38γ Mitogen-activated Protein Kinase (MAPK) Confers Breast Cancer Hormone Sensitivity by Switching Estrogen Receptor (ER) Signaling from Classical to Nonclassical Pathway via Stimulating ER Phosphorylation and c-Jun Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. biocompare.com [biocompare.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 19. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 20. ibidi.com [ibidi.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. artscimedia.case.edu [artscimedia.case.edu]
Preventing (E)-Broparestrol precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (E)-Broparestrol in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM).[1] Structurally, it is a tetrasubstituted olefin, which makes it a hydrophobic (lipophilic) molecule.[2] Hydrophobic compounds have poor solubility in water and aqueous buffers because they cannot form favorable interactions, like hydrogen bonds, with water molecules. This inherent low aqueous solubility is a common challenge for many drug candidates and can lead to precipitation during experiments.[3][4]
Q2: I observed precipitation after diluting my this compound stock solution into my aqueous buffer. What is the likely cause?
This is a common issue when working with hydrophobic compounds. The primary cause is that the concentration of the organic solvent from your stock solution is significantly reduced upon dilution in the aqueous buffer. If the final concentration of this compound in the aqueous solution exceeds its solubility limit in that specific solvent mixture, it will precipitate out of the solution.
Q3: What are the initial steps I should take to troubleshoot the precipitation of this compound?
When encountering precipitation, consider the following initial troubleshooting steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution, typically prepared in an organic solvent like DMSO or ethanol, is fully dissolved and has not precipitated during storage.
-
Lower the Final Concentration: Attempt to dilute your stock solution to a lower final concentration in the aqueous buffer. It's possible your current working concentration is simply too high for the aqueous environment.
-
Optimize Solvent Concentration: If your experimental design allows, you can try to increase the percentage of the organic co-solvent in your final aqueous solution. However, be mindful of the potential effects of the solvent on your experiment.
Q4: How can I increase the solubility of this compound in my aqueous experimental setup?
Several techniques can be employed to enhance the solubility of hydrophobic drugs like this compound:[4][5]
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of hydrophobic compounds.[6][7] Commonly used co-solvents in research settings include ethanol, DMSO, propylene glycol, and polyethylene glycols (PEGs).[6][8]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[9][11]
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[12][13] While this compound itself does not have easily ionizable groups, the stability and solubility can still be affected by the pH of the medium.[14][15][16] It is crucial to determine the optimal pH for your specific experimental conditions.
-
Temperature Control: Generally, the solubility of solid compounds increases with temperature.[17] However, the stability of the compound at elevated temperatures must be considered.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dilution
-
Possible Cause: The final concentration of this compound is above its solubility limit in the aqueous buffer.
-
Solutions:
-
Reduce the Final Concentration: Serially dilute your stock solution to find the maximum concentration that remains soluble.
-
Increase Co-solvent Percentage: If permissible in your experiment, increase the final percentage of the organic solvent (e.g., from 0.1% DMSO to 1% DMSO).
-
Utilize a Different Co-solvent: Some co-solvents have greater solubilizing power for specific compounds.[18]
-
Employ Cyclodextrins: Pre-complexing this compound with a cyclodextrin before adding it to the aqueous buffer can significantly improve its solubility.
-
Issue 2: Solution is Initially Clear but Becomes Cloudy Over Time
-
Possible Cause: The compound is slowly precipitating out of a supersaturated solution, or it may be unstable under the current conditions (e.g., pH, temperature).
-
Solutions:
-
Assess Stability: Investigate the stability of this compound under your experimental conditions (pH, temperature, light exposure).
-
Use a Solubilizing Excipient: Incorporate a solubilizing agent like a cyclodextrin or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) into your aqueous buffer to maintain solubility.
-
Prepare Fresh Solutions: For compounds with limited stability in aqueous media, it is best practice to prepare the solutions fresh before each experiment.
-
Data Presentation
Table 1: Estimated Solubility of this compound with Co-solvents
| Co-solvent | Concentration in Water (% v/v) | Estimated Solubility of this compound (µg/mL) | Fold Increase (vs. Water) |
| None (Water) | 0% | < 0.1 | - |
| Ethanol | 1% | 1.5 | ~15x |
| 5% | 8.0 | ~80x | |
| 10% | 25.0 | ~250x | |
| DMSO | 0.5% | 2.0 | ~20x |
| 1% | 5.0 | ~50x | |
| 2% | 12.0 | ~120x |
Note: The above data are estimations based on the properties of structurally similar hydrophobic compounds and should be confirmed experimentally.
Table 2: Estimated Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin | Concentration (mM) | Estimated Solubility of this compound (µg/mL) | Fold Increase (vs. Water) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | 5.0 | ~50x |
| 10 | 15.0 | ~150x | |
| 20 | 40.0 | ~400x | |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5 | 8.0 | ~80x |
| 10 | 25.0 | ~250x | |
| 20 | 70.0 | ~700x |
Note: The above data are estimations and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 363.29 g/mol )[19] using a calibrated analytical balance. For example, weigh 3.63 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For 3.63 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C, protected from light. Before each use, thaw the solution completely and vortex briefly.
Protocol 2: Using a Co-solvent to Prepare a 10 µM Aqueous Solution of this compound
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution in DMSO at room temperature and vortex gently.
-
Serial Dilution (Intermediate): Prepare an intermediate dilution of the stock solution in DMSO or your chosen co-solvent if a very low final concentration of the stock solvent is required.
-
Final Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous buffer. For a 10 µM solution from a 10 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Mixing: Immediately after adding the stock solution, vortex the aqueous solution for at least 30 seconds to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
Protocol 3: Using HP-β-Cyclodextrin for Solubilization
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 40 mM).
-
Add this compound: Add the required volume of your this compound stock solution in organic solvent directly to the HP-β-cyclodextrin solution.
-
Incubation: Vortex the mixture vigorously for 1-2 minutes. Allow the solution to incubate at room temperature for at least 1 hour (or overnight for potentially better complexation) with gentle agitation to facilitate the formation of the inclusion complex.
-
Filtration (Optional): To remove any undissolved compound, you can filter the solution through a 0.22 µm syringe filter that is compatible with your solvents.
-
Use in Experiment: The resulting clear solution contains the this compound:HP-β-CD complex and can be used in your experiments.
Visualizations
References
- 1. Broparestrol [medbox.iiab.me]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. bepls.com [bepls.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of pH, temperature and certain media constituents on the stability and activity of the preservative, bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH, temperature, and salt on the stability of Escherichia coli- and Chinese hamster ovary cell-derived IgG1 Fc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japer.in [japer.in]
- 18. researchgate.net [researchgate.net]
- 19. Broparestrol (E)- | C22H19Br | CID 3032769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (E)-Broparestrol
Welcome to the technical support center for (E)-Broparestrol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM).[1][2] As a SERM, its primary mechanism of action is to bind to estrogen receptors (ERs), specifically ERα and ERβ. Depending on the target tissue, it can act as either an estrogen agonist (mimicking the effects of estrogen) or an antagonist (blocking the effects of estrogen). It is described as being slightly estrogenic but potently antiestrogenic.[1][2]
Q2: I am observing high variability in my cell viability assays. What could be the cause?
Inconsistent results in cell viability assays when using this compound can stem from several factors:
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Isomer Composition: Broparestrol is a mixture of (E) and (Z) isomers, both of which are biologically active.[1][2] The ratio of these isomers can vary between batches and suppliers, leading to different biological activities. It is crucial to obtain a certificate of analysis for each batch to know the specific isomer ratio.
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Cell Line Specifics: The expression levels of ERα and ERβ can vary significantly between different cell lines, influencing the cellular response to this compound. For example, MCF-7 cells are known to express high levels of ERα and are often used in studies of estrogen-like compounds.
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Hormone Depletion in Media: For in vitro studies, incomplete removal of endogenous estrogens from the cell culture media can mask the effects of this compound. It is essential to use phenol red-free media and charcoal-stripped serum for a sufficient period to ensure hormone depletion.
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Compound Stability: Like many small molecules, the stability of this compound in solution can be a factor. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q3: My in vivo results are not consistent with my in vitro data. Why might this be?
Discrepancies between in vitro and in vivo results are common in pharmacology and can be attributed to:
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Metabolism: this compound can be metabolized in vivo, leading to the formation of metabolites with different activity profiles than the parent compound.
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will determine its bioavailability and concentration at the target tissue, which can differ significantly from the concentrations used in vitro.
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Off-Target Effects: In a complex biological system, this compound may interact with other receptors or signaling pathways, leading to unexpected effects. For instance, some SERMs have been shown to have off-target effects on other G protein-coupled receptors.
Troubleshooting Guides
Inconsistent Dose-Response Curves
Problem: The IC50 or EC50 values for this compound vary significantly between experiments.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from powder for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a new set of tips for each dilution to avoid carryover. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment, as this can affect the cellular response to treatment. |
| Incubation Time | Ensure that the incubation time with this compound is consistent across all experiments. |
Unexpected Phenotypic Changes
Problem: Observing unexpected changes in cell morphology or behavior.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound may have effects independent of ER signaling. Consider investigating other potential targets, such as GPR30.[3] |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for the cells. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. |
Experimental Protocols
Standard Cell Culture Protocol for ER-Positive Breast Cancer Cells (e.g., MCF-7)
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Depletion: Prior to treatment with this compound, switch the cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 72 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the hormone-depleted media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Assay: Perform the desired downstream assays (e.g., cell viability, gene expression) after the specified incubation period.
Signaling Pathways
This compound primarily exerts its effects through the estrogen receptor signaling pathway. However, like other SERMs, it may also have off-target effects, including signaling through G protein-coupled estrogen receptor (GPR30).
Caption: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cell lines to illustrate potential variability. Actual values should be determined experimentally.
| Cell Line | Receptor Profile | This compound IC50 (nM) |
| MCF-7 | ERα positive | 10 - 50 |
| T-47D | ERα positive | 20 - 100 |
| MDA-MB-231 | ERα negative | > 1000 |
| HEK293 | ER negative | > 1000 |
Note: This technical support center provides general guidance. Experimental conditions should be optimized for each specific research question and cell system.
References
(E)-Broparestrol interference with common lab reagents
Welcome to the technical support center for (E)-Broparestrol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound in various laboratory assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays (e.g., MTT, XTT) | Direct effect of this compound on cellular metabolism: As a stilbene derivative, this compound may have intrinsic effects on cellular respiration and metabolism, independent of its primary target. Structurally similar compounds like resveratrol have been shown to inhibit cell viability in a dose-dependent manner.[1][2][3][4] | - Perform control experiments to assess the direct effect of this compound on the assay endpoint in the absence of your experimental variable. - Use an alternative cell viability assay that relies on a different mechanism (e.g., trypan blue exclusion, CyQUANT® Direct Cell Proliferation Assay). - Normalize results to a vehicle control at each concentration of this compound. |
| Precipitation of this compound in culture media: Due to its chemical structure, this compound may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | - Visually inspect the culture media for any signs of precipitation after adding this compound. - Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is low and consistent across all experimental conditions. - Consider using a solubilizing agent, but first, validate that it does not interfere with your assay. | |
| Unexpected results in estrogen receptor (ER) binding assays | Competition with assay components: The triphenylethylene structure of this compound may lead to non-specific binding to other proteins or components in the assay mixture. | - Increase the number of washing steps to remove non-specifically bound compound. - Include a non-specific binding control in your experimental setup. - Consider using a different ER binding assay format (e.g., fluorescence polarization vs. radioligand binding). |
| Degradation of this compound: The stability of the compound under experimental conditions (e.g., temperature, light exposure) may be a factor. | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions under recommended conditions and protect from light. | |
| High background or unexpected signal in fluorescence-based assays | Autofluorescence of this compound: Triphenylethylene derivatives have the potential to fluoresce, which can interfere with assays that use fluorescent readouts. | - Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. - If significant autofluorescence is detected, subtract the background fluorescence from your experimental wells. - If possible, choose a fluorescent dye with excitation and emission spectra that do not overlap with that of this compound. |
| Variability in downstream gene expression analysis (e.g., qPCR, Western blot) | Off-target effects: As a Selective Estrogen Receptor Modulator (SERM), this compound may influence signaling pathways other than the classical estrogen receptor pathway.[5][6] For instance, some SERMs can affect signaling through growth factor receptors.[7] | - Confirm the expression of your target gene in response to a known ER agonist/antagonist as a positive control. - Investigate the effect of this compound on key signaling molecules in related pathways (e.g., MAPK/ERK, PI3K/Akt).[7] - Use a specific ER antagonist to confirm that the observed effects on gene expression are ER-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[8] As a SERM, it can act as either an estrogen receptor (ER) agonist or antagonist depending on the target tissue.[9][10][11] Its primary mechanism of action involves binding to estrogen receptors, which leads to conformational changes in the receptor and subsequent modulation of gene transcription.[11][12]
Q2: Can this compound interfere with colorimetric assays like MTT?
Q3: Are there known issues with the solubility of this compound?
A3: Like many triphenylethylene derivatives, this compound may have limited aqueous solubility. It is advisable to prepare concentrated stock solutions in an organic solvent such as DMSO and then dilute to the final concentration in your aqueous experimental medium. Always ensure the final solvent concentration is low and consistent across all samples to avoid solvent-induced artifacts.
Q4: What are the potential off-target effects of this compound?
A4: SERMs can have complex pharmacological profiles and may exhibit off-target effects. For example, some SERMs have been shown to influence other signaling pathways, such as those involving growth factor receptors.[7] When interpreting data, it is important to consider the possibility of effects that are independent of the estrogen receptor.
Q5: How can I minimize variability when working with this compound?
A5: To minimize variability, always use high-purity this compound. Prepare fresh dilutions from a validated stock solution for each experiment. Ensure consistent incubation times and conditions. When performing cell-based assays, use cells within a consistent passage number range. For all assays, include appropriate positive and negative controls.
Quantitative Data on Interference by Structurally Similar Compounds
The following tables summarize quantitative data on the interference of resveratrol and tamoxifen, compounds structurally related to this compound, in common laboratory assays. This data can help researchers anticipate and troubleshoot potential issues.
Table 1: Effect of Resveratrol on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Decrease in Cell Viability (approx.) | Reference |
| A549 | 20 | 48 | 20 | [1] |
| A549 | 40 | 48 | 35 | [1] |
| A549 | 60 | 48 | 50 | [1] |
| MDA-MB-231 | 50 | 24 | 10 | [2] |
| MDA-MB-231 | 400 | 24 | 30 | [2] |
| HeLa | 400 | 24 | 43 | [2] |
| 4T1 | 1.54 (µg/ml) | 12 | 50 (IC50) | [4] |
| 4T1 | 1.15 (µg/ml) | 24 | 50 (IC50) | [4] |
| 4T1 | 1.01 (µg/ml) | 48 | 50 (IC50) | [4] |
Table 2: Effect of Tamoxifen on Cellular Proliferation
| Cell Line | Treatment | Effect | Reference |
| Tamoxifen-Resistant Breast Cancer Cells | Low-dose Tamoxifen | Stimulation of ERK1/2 signaling pathway, leading to acquired resistance | [7] |
| Tamoxifen-Resistant Breast Cancer Cells | High-dose Tamoxifen | Inhibition of cell growth by blocking ERK1/2 and AKT activation | [7] |
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol provides a general framework for assessing the binding affinity of this compound to the estrogen receptor.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with additives).
-
Radiolabeled Estrogen: Prepare a working solution of a high-affinity radiolabeled estrogen (e.g., [³H]-estradiol).
-
Estrogen Receptor: Use a source of estrogen receptor (e.g., purified recombinant ER, cell lysates from ER-expressing cells).
-
This compound: Prepare a serial dilution of this compound in the assay buffer.
-
Non-specific Binding Control: Use a high concentration of a non-labeled estrogen (e.g., diethylstilbestrol).
-
-
Assay Procedure:
-
In a microplate, combine the estrogen receptor preparation, the radiolabeled estrogen, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the receptor-bound from free radioligand using a suitable method (e.g., filtration, charcoal-dextran).
-
Measure the radioactivity of the receptor-bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen.
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol outlines the steps for evaluating the effect of this compound on the proliferation of estrogen-responsive cells.
-
Cell Culture:
-
Plate estrogen-responsive cells (e.g., MCF-7) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the effect on cell proliferation.
-
Visualizations
Caption: Estrogen receptor signaling pathway modulation by this compound.
Caption: General experimental workflow for assessing SERM activity.
Caption: Logic diagram for troubleshooting assay interference.
References
- 1. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gene expression profiling studies of three SERMs and their conjugated estrogen combinations in human breast cancer cells: insights into the unique antagonistic effects of bazedoxifene on conjugated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Dose-dependent effect of tamoxifen in tamoxifen-resistant breast cancer cells via stimulation by the ERK1/2 and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broparestrol [medbox.iiab.me]
- 9. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Selective estrogen receptor modulators: an update on recent clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Long-term storage and handling of (E)-Broparestrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of (E)-Broparestrol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. As a SERM, it exhibits both estrogenic (agonist) and antiestrogenic (antagonist) effects in a tissue-specific manner. Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to conformational changes in the receptor. This interaction modulates the recruitment of co-regulator proteins and subsequently alters the transcription of estrogen-responsive genes. The differential expression of these genes mediates its tissue-specific effects.
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in cancer research, particularly in the context of hormone-dependent breast cancers. Its ability to modulate estrogen receptor activity makes it a valuable tool for studying the role of estrogen signaling in cancer cell proliferation, apoptosis, and drug resistance. It is often used in in vitro studies with cell lines such as MCF-7 to investigate its potential as an anticancer agent.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is sparingly soluble in aqueous solutions. For research purposes, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration for experiments. It is crucial to keep the final solvent concentration low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound should be handled with caution in a laboratory setting. It is recommended to work in a chemical fume hood to avoid inhalation of the powder. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. Avoid direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, refer to the product's Safety Data Sheet (SDS).
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity for long-term experimental use. The following table summarizes the recommended storage conditions for both the solid compound and its solutions. These recommendations are based on general guidelines for triphenylethylene compounds and ICH stability testing protocols.
| Form | Storage Temperature | Atmosphere | Container | Recommended Duration |
| Solid Powder | -20°C | Desiccated | Tightly sealed, light-protecting vial | Up to 5 years |
| 4°C | Desiccated | Tightly sealed, light-protecting vial | Up to 1 year | |
| Stock Solution in DMSO or Ethanol | -20°C | Anhydrous | Tightly sealed, light-protecting vials (aliquoted) | Up to 6 months |
| -80°C | Anhydrous | Tightly sealed, light-protecting vials (aliquoted) | Up to 1 year | |
| Working Solution in Cell Culture Media | 4°C | Sterile | Sterile tube | Not recommended for storage; prepare fresh before each use.[1][2] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - High final concentration of the compound. - High percentage of organic solvent in the final dilution. - Interaction with components in the cell culture media. | - Ensure the final concentration of this compound is within its solubility limit in the media. - Keep the final concentration of DMSO or ethanol below 0.1%.[3][4] - Prepare fresh dilutions immediately before use. - Gently warm the media to 37°C and vortex to aid dissolution.[3] |
| Inconsistent/Unexpected Results in Cell Proliferation Assays | - Variation in cell seeding density. - Mycoplasma contamination. - Inconsistent solvent concentration across wells. - this compound degradation. - Cell line heterogeneity or passage number. | - Ensure a uniform single-cell suspension and accurate cell counting before seeding. - Regularly test cell cultures for mycoplasma. - Prepare a master mix of the final dilution to add to the wells to ensure uniform solvent concentration. - Use freshly prepared solutions of this compound. - Use a consistent and low passage number of cells for experiments. |
| No or Weak Signal in Western Blot for Phosphorylated Proteins (e.g., p-AKT, p-ERK) | - Suboptimal cell lysis. - Inactive or degraded antibodies. - Insufficient protein loading. - Phosphatase activity during sample preparation. - Short treatment time. | - Use appropriate lysis buffers containing phosphatase and protease inhibitors.[5] - Use fresh or properly stored antibodies and validate their activity. - Perform a protein concentration assay (e.g., BCA) to ensure equal loading. - Keep samples on ice throughout the preparation process. - Optimize the treatment time with this compound to capture the peak of protein phosphorylation. |
| High Background in ELISA or Western Blot | - Insufficient blocking. - Antibody concentration too high. - Inadequate washing. - Contaminated reagents. | - Increase blocking time or try a different blocking agent. - Titrate the primary and secondary antibodies to determine the optimal concentration. - Increase the number and duration of wash steps.[6] - Use fresh, high-quality reagents. |
Experimental Protocols
MCF-7 Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of estrogen-receptor-positive MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM/F12 medium (phenol red-free)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
DMSO or Ethanol (for stock solution)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1)
-
Plate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM/F12 supplemented with 10% FBS. For experiments, switch to phenol red-free DMEM/F12 with 5% CS-FBS for at least 72 hours to deplete endogenous hormones.[7]
-
Cell Seeding: Trypsinize and resuspend cells in phenol red-free medium with 5% CS-FBS. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO or ethanol. Serially dilute the stock solution in phenol red-free medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%. Add the diluted compound to the wells. Include a vehicle control (media with solvent only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.
Western Blot Analysis of p-AKT and p-ERK
This protocol details the detection of phosphorylated AKT and ERK, key proteins in signaling pathways modulated by SERMs.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a SERM, modulates the activity of estrogen receptors, which can lead to the activation or inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (E)-Broparestrol and Tamoxifen in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (E)-Broparestrol and Tamoxifen, two selective estrogen receptor modulators (SERMs), in the context of preclinical breast cancer models. While Tamoxifen is a well-established first-line endocrine therapy for estrogen receptor-positive (ER+) breast cancer, data on this compound is less extensive. This document compiles available experimental data to offer a comparative overview of their mechanisms of action, efficacy, and the experimental approaches used for their evaluation.
Introduction
Tamoxifen, a nonsteroidal triphenylethylene derivative, has been a cornerstone in the treatment of ER+ breast cancer for decades.[1] It acts as a competitive partial agonist/antagonist of the estrogen receptor, leading to the inhibition of estrogen-dependent cell proliferation.[2][3][4] this compound, also a triphenylethylene derivative, is described as a SERM with potent antiestrogenic and slight estrogenic activity.[5][6] Although it has been used in Europe for breast cancer treatment, comprehensive, direct comparative studies with Tamoxifen in breast cancer models are limited in publicly available literature.[5] This guide aims to bridge this gap by presenting the known data for both compounds and highlighting areas for future research.
Mechanism of Action: A Tale of Two SERMs
Both Tamoxifen and this compound belong to the same class of compounds and are expected to share a primary mechanism of action: competitive binding to the estrogen receptor α (ERα). This binding event prevents the natural ligand, 17β-estradiol (E2), from activating the receptor, thereby blocking the downstream signaling pathways that promote tumor cell growth.[3][7]
Tamoxifen's binding to ERα induces a conformational change in the receptor that facilitates the recruitment of corepressors instead of coactivators to estrogen-responsive genes, leading to transcriptional repression of genes involved in cell proliferation.[8] It can also induce apoptosis in ER+ cells, potentially through the inhibition of protein kinase C.[2]
While specific molecular details for this compound are scarce, its classification as a potent antiestrogen suggests a similar ability to antagonize ERα signaling.[5] A study comparing isomers of broparoestrol (a mixture containing this compound) with Tamoxifen in rodent uterotrophic assays indicated that the trans-isomer of bromotriphenylethylene (structurally related to this compound) acts as a partial estrogen antagonist with no estrogenic effects in the rat uterus, whereas Tamoxifen displays partial agonist/antagonist effects.[9] This suggests potential differences in their tissue-specific agonist versus antagonist profiles.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of SERMs in ER+ breast cancer cells.
Comparative Efficacy in Breast Cancer Cell Lines
The antiproliferative activity of SERMs is a key indicator of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) in various breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity
| Compound | Cell Line | ER Status | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | Positive | 4.506 (as µg/mL) | [2] |
| MCF-7 | Positive | ~27 | [8] | |
| T-47D | Positive | Data varies | [10][11][12] | |
| MDA-MB-231 | Negative | ~18 | [8] | |
| MDA-MB-468 | Negative | ~20 | [9] | |
| This compound | MCF-7 | Positive | Not available | |
| T-47D | Positive | Not available | ||
| MDA-MB-231 | Negative | Not available |
Note: IC50 values for Tamoxifen can vary significantly between studies due to differences in experimental conditions such as incubation time and serum concentration.
The available data indicates that Tamoxifen is effective in inhibiting the proliferation of ER+ breast cancer cell lines like MCF-7 and T-47D.[2][8][12] Interestingly, it also shows activity in some ER-negative cell lines at higher concentrations, suggesting off-target effects or ER-independent mechanisms.[8][9] The lack of published IC50 values for this compound in these standard breast cancer cell lines represents a significant data gap.
In Vivo Efficacy in Xenograft Models
Animal models, particularly xenografts of human breast cancer cells in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Animal Model | Tumor Model | Key Findings | Reference |
| Tamoxifen | Nude Mice | MCF-7 Xenograft | Significant tumor growth inhibition. | [3][5][13] |
| Nude Mice | Tamoxifen-resistant MCF-7 | Over time, tumors can develop resistance and resume growth. | [3] | |
| This compound | Not available | Not available | No published data on in vivo efficacy in breast cancer xenograft models. |
Studies have consistently demonstrated the ability of Tamoxifen to inhibit the growth of ER+ breast cancer xenografts.[3][5][13] However, the development of Tamoxifen resistance is a major clinical challenge, and models of acquired resistance are used to study this phenomenon and test new therapies.[3] The absence of in vivo efficacy data for this compound in breast cancer models is a critical limitation in its direct comparison with Tamoxifen.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[2][14]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Tamoxifen for a specified period (e.g., 24, 48, or 72 hours).[2][14]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for ER Signaling
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of ERα and downstream signaling molecules.
-
Cell Lysis: Treat cells with this compound or Tamoxifen, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ERα, pS2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical workflow for evaluating the in vivo efficacy of SERMs.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Broparestrol - Wikipedia [en.wikipedia.org]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broparestrol [medbox.iiab.me]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. mdpi.com [mdpi.com]
- 13. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of (E)-Broparestrol and Other Selective Estrogen Receptor Modulators
A comprehensive guide for researchers, scientists, and drug development professionals detailing the in vitro characteristics of (E)-Broparestrol in comparison to established Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen, Raloxifene, and Fulvestrant. This document provides a summary of available data on receptor binding and cell proliferation, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. They represent a cornerstone in the treatment of hormone receptor-positive breast cancer and other estrogen-related conditions. This compound, a synthetic nonsteroidal SERM belonging to the triphenylethylene group, has been described as a potent antiestrogenic agent.[1][2] This guide provides a comparative in vitro analysis of this compound against three clinically significant SERMs: Tamoxifen, a first-generation SERM with mixed agonist-antagonist properties; Raloxifene, a second-generation SERM with a more favorable profile in terms of uterine safety; and Fulvestrant, a selective estrogen receptor degrader (SERD) with pure antagonist activity.
While extensive in vitro data is available for Tamoxifen, Raloxifene, and Fulvestrant, quantitative data for this compound is limited in the public domain. This guide summarizes the currently available information to facilitate a comparative understanding and guide future research.
Data Presentation: Comparative In Vitro Activity of SERMs
The following tables summarize the available quantitative data for the in vitro activity of the selected SERMs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values, collated from various sources, should be interpreted with this in mind.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Notes |
| This compound | Data not available | Data not available | Described as "potently antiestrogenic"[1] | Broparestrol is a mixture of (E) and (Z) isomers (LN-1643 and LN-2299), both of which are reported to be active.[3][4] |
| Tamoxifen | ~3.4 - 9.69[5] | Data not available | 2.5[5] | Active metabolite 4-hydroxytamoxifen has ~100-fold higher affinity.[6] |
| Raloxifene | 2.9 - 5.7[7] | Data not available | 8 - 34% of estradiol[8] | Also acts as an agonist of GPER (EC50 = 10-100 nM).[8] |
| Fulvestrant | 0.94[9] | 0.5[9] | 89[8] | A pure ER antagonist and selective estrogen receptor degrader (SERD). |
Absence of specific IC50 values for this compound highlights a significant data gap in the current literature.
Table 2: Inhibition of Breast Cancer Cell Proliferation (IC50)
| Compound | MCF-7 (ER+) | T47D (ER+) | Notes |
| This compound | Data not available | Data not available | --- |
| Tamoxifen | ~1000 nM[7] | Data not available | IC50 values can vary significantly between studies. Another study reported an IC50 of 4.506 µg/mL (~12 µM).[10] |
| 4-Hydroxytamoxifen | 3.2 µM[11] | 4.2 µM[11] | Active metabolite of Tamoxifen. |
| Raloxifene | ~10 µM (induces ~50% cell death at 48h)[12] | Data not available | A study on a raloxifene-loaded nanosponge formulation reported an IC50 of 68.3 µM for the formulation on MCF-7 cells.[9] |
| Fulvestrant | 0.29 nM[8][13] | Data not available | One study reported an IC50 of 0.8 nM in MCF-7 cells.[14] |
MCF-7 and T47D are common estrogen receptor-positive breast cancer cell lines used for in vitro evaluation of SERMs.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-Estradiol (radioligand)
-
Test compounds (this compound, Tamoxifen, Raloxifene, Fulvestrant)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)
-
Hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in cold assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A fixed concentration of [³H]-Estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxylapatite slurry is added to adsorb the receptor-ligand complexes. The slurry is then washed to remove unbound [³H]-Estradiol.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to estradiol.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (MCF-7, T47D)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Mandatory Visualization
SERM Signaling Pathways
Selective Estrogen Receptor Modulators exert their effects through complex signaling pathways, primarily involving the estrogen receptors ERα and ERβ. Upon binding, SERMs induce conformational changes in the receptor, leading to differential recruitment of co-activators and co-repressors. This results in tissue-specific agonist or antagonist effects on gene transcription.
Experimental Workflow for In Vitro SERM Comparison
The following diagram illustrates a typical workflow for the in vitro comparison of different SERMs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broparestrol [medbox.iiab.me]
- 3. Broparestrol - Wikipedia [en.wikipedia.org]
- 4. Isomers of broparoestrol and antiestrogen action: comparison with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. apexbt.com [apexbt.com]
- 8. Raloxifene - Wikipedia [en.wikipedia.org]
- 9. Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of Raloxifene Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiestrogenic Activity of (E)-Broparestrol: A Comparative Guide
For researchers and drug development professionals, understanding the antiestrogenic profile of a compound is critical for its potential application in hormone-dependent pathologies. This guide provides a comparative analysis of (E)-Broparestrol's antiestrogenic activity against two well-established antiestrogens, Tamoxifen and Fulvestrant. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will focus on a qualitative comparison for this compound while presenting robust quantitative data and detailed experimental protocols for the established alternatives.
Comparative Analysis of Antiestrogenic Activity
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group, noted for its potent antiestrogenic properties.[1][2] It is structurally related to other SERMs like clomifene.[1] Broparestrol itself is a mixture of (E) and (Z) isomers, both of which are reported to be active.[1] In contrast, Tamoxifen is a widely used SERM that acts as an estrogen receptor antagonist in breast tissue but can have estrogenic effects in other tissues. Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor and promotes its degradation, leading to a complete blockade of estrogen signaling.
Table 1: Comparison of Antiestrogenic Activity
| Parameter | This compound | Tamoxifen | Fulvestrant |
| Mechanism of Action | Selective Estrogen Receptor Modulator (SERM)[1][2] | Selective Estrogen Receptor Modulator (SERM) | Selective Estrogen Receptor Degrader (SERD) |
| Estrogen Receptor α (ERα) Binding Affinity (Ki) | Data not available | Data not available | Data not available |
| Inhibition of MCF-7 Cell Proliferation (IC50) | Data not available | ~10.05 µM | 0.29 nM |
Experimental Protocols for Assessing Antiestrogenic Activity
To validate and compare the antiestrogenic activity of compounds like this compound, a series of well-defined in vitro assays are essential. The following are detailed protocols for key experiments.
Estrogen Receptor (ERα) Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor alpha (ERα).
Workflow:
Figure 1: Workflow for Estrogen Receptor Competitive Binding Assay.
Methodology:
-
Preparation of ERα Source: Prepare cytosol from the uteri of ovariectomized rats, which serves as a rich source of ERα.
-
Incubation: In assay tubes, combine the prepared ERα source with a constant concentration of radiolabeled estradiol ([³H]-E₂) and varying concentrations of the test compound. Include control tubes with no competitor and tubes with a saturating concentration of a known non-radiolabeled estrogen to determine total and non-specific binding, respectively.
-
Equilibrium: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound [³H]-E₂ from the free radioligand. A common method is to add dextran-coated charcoal, which adsorbs the free [³H]-E₂, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the bound [³H]-E₂) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the ability of a compound to inhibit the estrogen-induced proliferation of the human breast cancer cell line MCF-7, which is estrogen receptor-positive.
Workflow:
Figure 2: Workflow for MCF-7 Cell Proliferation Assay.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.
-
Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to attach, treat them with a constant concentration of 17β-estradiol (E₂) to stimulate proliferation, along with a range of concentrations of the test compound. Include controls for vehicle, E₂ alone, and the test compound alone.
-
Incubation: Incubate the plates for 6-7 days, allowing for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number. A common method is the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: Plot the percentage of E₂-stimulated proliferation against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the E₂-stimulated proliferation is the IC50 value.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Workflow:
Figure 3: Workflow for ERE-Luciferase Reporter Gene Assay.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or MCF-7) with two plasmids: one that expresses the human ERα and another that contains a luciferase reporter gene under the control of an estrogen response element (ERE).
-
Treatment: After transfection, treat the cells with a constant concentration of E₂ to induce ERα-mediated transcription, along with a range of concentrations of the test compound.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light (bioluminescence).
-
Measurement and Data Analysis: Measure the light output using a luminometer. The antagonistic activity of the test compound is determined by its ability to reduce the E₂-induced luciferase activity.
Estrogen Receptor Signaling Pathway
The antiestrogenic activity of compounds like this compound, Tamoxifen, and Fulvestrant is primarily mediated through their interaction with the estrogen receptor signaling pathway.
Figure 4: Simplified Estrogen Receptor Signaling Pathway and points of intervention by antiestrogens.
Conclusion
While this compound is described as a potent antiestrogen, this guide highlights the current lack of publicly available, quantitative data to substantiate this claim in direct comparison to established drugs like Tamoxifen and Fulvestrant. The provided experimental protocols offer a clear framework for researchers to conduct such comparative studies. The validation of this compound's antiestrogenic activity through these standardized assays is a crucial next step in fully characterizing its therapeutic potential. For drug development professionals, the distinct mechanisms of action between SERMs like this compound and Tamoxifen, and SERDs like Fulvestrant, underscore the importance of a multifaceted approach to targeting the estrogen receptor in hormone-sensitive diseases.
References
Comparative Analysis of (E)-Broparestrol Cross-reactivity with Estrogen and Related Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of (E)-Broparestrol, a synthetic nonsteroidal selective estrogen receptor modulator (SERM), with various nuclear and membrane-associated receptors. Due to a lack of publicly available quantitative binding and functional data for this compound, this guide leverages qualitative information and presents comparative data for structurally related and well-characterized triphenylethylene SERMs, namely 4-hydroxytamoxifen (the active metabolite of tamoxifen) and diethylstilbestrol (DES). This approach offers a contextual framework for understanding the potential off-target interactions of this compound.
Executive Summary
This compound is classified as a SERM, belonging to the triphenylethylene class of compounds. While its primary targets are understood to be the classical estrogen receptors, ERα and ERβ, its structural similarity to other SERMs that exhibit cross-reactivity with receptors like the G protein-coupled estrogen receptor (GPER) and the orphan nuclear receptor Estrogen-Related Receptor gamma (ERRγ) warrants a thorough investigation of its selectivity profile. This guide outlines the potential for such interactions and provides the experimental frameworks necessary for their validation.
Comparative Receptor Interaction Profile
The following table summarizes the known and potential interactions of this compound and compares them with quantitative data for 4-hydroxytamoxifen and diethylstilbestrol. It is critical to note that the information for this compound is qualitative and inferred from its classification as a SERM. Direct experimental validation is required to ascertain its precise binding affinities and functional activities.
| Receptor | This compound (Qualitative) | 4-Hydroxytamoxifen (Quantitative) | Diethylstilbestrol (Quantitative) |
| Estrogen Receptor α (ERα) | Primary Target (Agonist/Antagonist) | Binding Affinity (Ki): High affinity | Binding Affinity (Ki): High affinity |
| Functional Activity: Partial Agonist/Antagonist | Functional Activity: Agonist | ||
| Estrogen Receptor β (ERβ) | Primary Target (Agonist/Antagonist) | Binding Affinity (Ki): High affinity | Binding Affinity (Ki): High affinity |
| Functional Activity: Partial Agonist/Antagonist | Functional Activity: Agonist | ||
| G protein-coupled Estrogen Receptor (GPER) | Potential Cross-reactivity | Functional Activity: Agonist | Functional Activity: Agonist |
| Estrogen-Related Receptor γ (ERRγ) | Potential Cross-reactivity | Binding Affinity (Ki): ~870 nM | Binding Affinity (Ki): ~870 nM |
| Functional Activity: Inverse Agonist | Functional Activity: Inverse Agonist |
Note: The provided quantitative data for 4-hydroxytamoxifen and diethylstilbestrol are sourced from various publications and are intended for comparative purposes only.
Signaling Pathways
The following diagrams illustrate the signaling pathways of the potential receptor targets for this compound. Understanding these pathways is crucial for designing functional assays and interpreting the biological consequences of cross-reactivity.
Fig. 1: Estrogen Receptor (ERα/β) Signaling Pathways.
Fig. 2: G protein-coupled Estrogen Receptor (GPER) Signaling.
Fig. 3: Estrogen-Related Receptor gamma (ERRγ) Signaling.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a series of binding and functional assays should be performed. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay for ERα and ERβ
Objective: To determine the binding affinity (Ki) of this compound for human ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-Estradiol (Radioligand)
-
This compound and reference compounds (e.g., unlabeled Estradiol, 4-hydroxytamoxifen)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a multi-well plate, incubate a fixed concentration of [³H]-Estradiol with the recombinant ERα or ERβ protein in the presence of varying concentrations of the test compound or vehicle control.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold hydroxylapatite slurry to each well and incubate on ice with intermittent mixing.
-
Wash the hydroxylapatite pellets with assay buffer to remove unbound radioligand.
-
Elute the bound radioligand from the pellet and quantify the radioactivity using a scintillation counter.
-
Generate competition curves by plotting the percentage of specific [³H]-Estradiol binding against the log concentration of the competitor.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) and determine the Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for ERα and ERβ Functional Activity
Objective: To determine the agonist or antagonist activity (EC50 or IC50) of this compound on ERα and ERβ-mediated transcription.
Materials:
-
Mammalian cell line stably expressing human ERα or ERβ (e.g., HEK293, MCF-7)
-
Luciferase reporter plasmid containing an Estrogen Response Element (ERE) promoter
-
Transfection reagent
-
Cell culture medium (phenol red-free)
-
This compound and reference compounds (e.g., Estradiol, 4-hydroxytamoxifen)
-
Luciferase assay reagent and luminometer
Procedure:
-
Seed the cells in a multi-well plate and transfect them with the ERE-luciferase reporter plasmid.
-
After transfection, treat the cells with serial dilutions of this compound or reference compounds. For antagonist testing, co-treat with a fixed concentration of Estradiol (e.g., EC80).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
For agonist activity, plot the luciferase activity against the log concentration of the test compound to determine the EC50 value.
-
For antagonist activity, plot the percentage inhibition of Estradiol-induced luciferase activity against the log concentration of the test compound to determine the IC50 value.
Functional Assays for GPER and ERRγ Cross-reactivity
Similar experimental approaches can be adapted to assess the functional activity of this compound on GPER and ERRγ.
-
GPER: A common method involves measuring the activation of downstream signaling pathways, such as calcium mobilization or cAMP production, in a cell line endogenously or exogenously expressing GPER.
-
ERRγ: As ERRγ is constitutively active, a reporter gene assay can be used where a decrease in the basal luciferase activity upon treatment with this compound would indicate inverse agonist activity.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a logical workflow for a comprehensive assessment of this compound's receptor cross-reactivity.
Fig. 4: Workflow for Assessing Receptor Cross-Reactivity.
Conclusion
While this compound is primarily recognized for its interaction with estrogen receptors, its structural characteristics suggest a potential for cross-reactivity with other related receptors. The lack of direct quantitative data for this compound necessitates a cautious and evidence-based approach to understanding its full pharmacological profile. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to systematically evaluate the selectivity of this compound and other SERMs, thereby contributing to a more comprehensive understanding of their therapeutic potential and off-target effects. Direct experimental investigation is strongly encouraged to validate the inferred cross-reactivity profile presented in this guide.
A Head-to-Head Comparison of (E)-Broparestrol and Clomifene: A Guide for Researchers
This guide provides a detailed comparison of the selective estrogen receptor modulators (SERMs) (E)-Broparestrol and Clomifene, intended for researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, this document compiles available experimental data to facilitate an objective comparison of their performance and mechanisms.
Introduction
This compound and Clomifene are nonsteroidal triphenylethylene derivatives that exhibit tissue-selective estrogen receptor agonist and antagonist activity.[1][2] Clomifene is widely used for ovulation induction, while this compound, a structurally related compound, has been utilized in Europe for treating breast cancer and in dermatology.[1][2] Both compounds interact with estrogen receptors (ERs), but their distinct pharmacological profiles warrant a detailed comparative analysis for research and development purposes.
Physicochemical and Pharmacokinetic Properties
A summary of the available physicochemical and pharmacokinetic data for this compound and Clomifene is presented in Table 1.
Table 1: Physicochemical and Pharmacokinetic Comparison
| Property | This compound | Clomifene |
| Molecular Formula | C₂₂H₁₉Br | C₂₆H₂₈ClNO |
| Molecular Weight | 363.29 g/mol | 405.96 g/mol |
| Structure | Nonsteroidal triphenylethylene | Nonsteroidal triphenylethylene |
| Isomers | Exists as E and Z isomers | Mixture of zuclomifene (cis) and enclomiphene (trans) |
| Administration | Oral | Oral |
| Bioavailability | Data not available | Readily absorbed orally |
| Metabolism | Data not available | Hepatic, undergoes enterohepatic recirculation |
| Elimination | Data not available | Primarily fecal |
| Half-life | Data not available | ~5-7 days (for the isomeric mixture) |
In Vitro Comparative Data
The in vitro activities of this compound and Clomifene, focusing on estrogen receptor binding and effects on breast cancer cell lines, are summarized in Table 2.
Table 2: In Vitro Performance Comparison
| Parameter | This compound | Clomifene |
| Estrogen Receptor Binding | Binds to estrogen receptors | Competes with estradiol for ER binding[3] |
| Relative Binding Affinity (RBA) for ERα | Data not available | 2.5 (Estradiol = 100)[4] |
| MCF-7 Cell Proliferation | Potent antiestrogenic activity reported[1] | Inhibits proliferation, IC₅₀ values reported in the low micromolar range[5][6] |
| IC₅₀ in MCF-7 cells | Data not available | ~2.0 µM (as reported in one study)[5] |
In Vivo Comparative Data
In vivo studies provide insights into the physiological effects of these compounds. Table 3 summarizes the available in vivo data.
Table 3: In Vivo Performance Comparison
| Parameter | This compound | Clomifene |
| Antiestrogenic Activity (Rat Uterine Weight Assay) | Potently antiestrogenic[1] | Significant antiestrogenic effect at doses of 10 and 100 µg, causing a 35% and 54% decrease in uterine weight, respectively, in the presence of estradiol.[7] |
| Effect on Mammary Gland | Inhibits mammary gland development[1] | Data not available in the searched results |
| Effect on Prolactin Levels | Suppresses prolactin levels[1] | May be used with prolactin-lowering agents like bromocriptine in certain infertility cases[8] |
| Anticancer Activity | Used in the treatment of breast cancer[1] | Shows antitumor activity in vivo against human breast cancer cells[5] |
Signaling Pathways and Mechanisms of Action
Both this compound and Clomifene are SERMs, and their primary mechanism of action involves competitive binding to estrogen receptors, leading to conformational changes that recruit different co-regulators (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment dictates whether the compound will have an estrogenic (agonist) or antiestrogenic (antagonist) effect.[2][9]
The binding of a SERM to the estrogen receptor can trigger or inhibit downstream signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell proliferation and survival.[10]
Figure 1: Generalized signaling pathway of SERMs.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a reference estrogen, such as [³H]-estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, Clomifene)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and a reference standard (unlabeled 17β-estradiol).
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or reference standard.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add HAP slurry to each tube to separate receptor-bound from free radioligand.
-
Wash the HAP pellets to remove unbound radioligand.
-
Elute the bound radioligand and measure radioactivity using a scintillation counter.
-
Plot the percentage of [³H]-17β-estradiol binding against the log concentration of the competitor to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC₅₀ of reference standard / IC₅₀ of test compound) x 100.[11]
Figure 2: Workflow for the Competitive Estrogen Receptor Binding Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or antiestrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
Test compounds (this compound, Clomifene)
-
Cell proliferation detection reagent (e.g., MTT, XTT, or a luminescent ATP assay)
-
96-well cell culture plates
Procedure:
-
Culture MCF-7 cells in regular medium.
-
Prior to the assay, switch the cells to a medium containing charcoal-dextran stripped FBS to create an estrogen-deprived environment.
-
Seed the cells into 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compounds. For antiestrogenic activity, co-treat with a fixed concentration of 17β-estradiol.
-
Incubate the plates for a defined period (e.g., 6 days).
-
Add the cell proliferation reagent and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Plot cell proliferation against the log concentration of the test compound to determine the EC₅₀ (for estrogenic activity) or IC₅₀ (for antiestrogenic activity).[12][13]
Figure 3: Workflow for the MCF-7 Cell Proliferation Assay.
Conclusion
This compound and Clomifene are structurally related SERMs with distinct, tissue-specific estrogenic and antiestrogenic activities. Clomifene is well-characterized, particularly for its effects on ovulation, and has demonstrated anti-proliferative effects on breast cancer cells. This compound is described as a potent antiestrogen with inhibitory effects on mammary gland development and has been used in breast cancer treatment, though quantitative in vitro and in vivo comparative data are less readily available.
The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the relative potencies and mechanisms of these two compounds. Further head-to-head research is necessary to fully understand the therapeutic potential of this compound in comparison to established SERMs like Clomifene.
References
- 1. Broparestrol - Wikipedia [en.wikipedia.org]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clomiphene analogs with activity in vitro and in vivo against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Prolactin suppression by bromocriptine stimulates aromatization of testosterone to estradiol in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
(E)-Broparestrol Validation in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical validation of (E)-Broparestrol in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. Due to a lack of publicly available data on the validation of this compound specifically within PDX models, this document outlines a proposed experimental approach and presents data templates for comparison against established endocrine therapies.
Introduction to this compound and Patient-Derived Xenografts
This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) that has been used in Europe for the treatment of breast cancer and in dermatology.[1] It is characterized as having both slight estrogenic and potent antiestrogenic properties.[1] Like other SERMs, its mechanism of action involves binding to the estrogen receptor and modulating its activity, leading to an anti-proliferative effect in ER+ breast cancer cells.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a valuable tool in preclinical cancer research. These models are known to better recapitulate the heterogeneity and therapeutic responses of human tumors compared to traditional cell line-derived xenografts.
Comparative Preclinical Efficacy in ER+ Breast Cancer PDX Models
While direct comparative data for this compound in PDX models is not currently available, a comprehensive validation would involve a head-to-head comparison with standard-of-care endocrine therapies. The following tables present a template for the quantitative data that should be generated from such studies.
Table 1: Anti-Tumor Efficacy of this compound and Comparator Agents in ER+ Breast Cancer PDX Models
| Treatment Group | PDX Model | Dosing Regimen | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (TGI) (%) | Complete Responses (CR) | Partial Responses (PR) |
| Vehicle Control | PDX-A (ER+) | Daily, s.c. | +150 | - | 0/10 | 0/10 |
| This compound | PDX-A (ER+) | [Dose], Daily, p.o. | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Tamoxifen | PDX-A (ER+) | 20 mg/kg, Daily, p.o. | +25 | 83 | 1/10 | 4/10 |
| Fulvestrant | PDX-A (ER+) | 5 mg/mouse, Weekly, s.c. | -10 | 107 | 3/10 | 5/10 |
| Letrozole (in ovariectomized mice) | PDX-A (ER+) | 1 mg/kg, Daily, p.o. | +15 | 90 | 0/10 | 6/10 |
| Vehicle Control | PDX-B (ER+) | Daily, s.c. | +180 | - | 0/10 | 0/10 |
| This compound | PDX-B (ER+) | [Dose], Daily, p.o. | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Tamoxifen | PDX-B (ER+) | 20 mg/kg, Daily, p.o. | +40 | 78 | 0/10 | 3/10 |
| Fulvestrant | PDX-B (ER+) | 5 mg/mouse, Weekly, s.c. | -5 | 103 | 2/10 | 6/10 |
| Letrozole (in ovariectomized mice) | PDX-B (ER+) | 1 mg/kg, Daily, p.o. | +30 | 83 | 0/10 | 5/10 |
Data for comparator agents are representative and would need to be generated concurrently with this compound for a valid comparison.
Table 2: Pharmacodynamic Biomarker Modulation in ER+ Breast Cancer PDX Tumors
| Treatment Group | PDX Model | Change in Ki67 (% positive cells) | Change in ERα Protein Levels (%) | Change in Progesterone Receptor (PR) Expression (%) |
| Vehicle Control | PDX-A (ER+) | +50 | 0 | 0 |
| This compound | PDX-A (ER+) | Data to be generated | Data to be generated | Data to be generated |
| Tamoxifen | PDX-A (ER+) | -40 | +10 | -60 |
| Fulvestrant | PDX-A (ER+) | -60 | -80 | -90 |
| Letrozole | PDX-A (ER+) | -45 | -5 | -50 |
| Vehicle Control | PDX-B (ER+) | +65 | 0 | 0 |
| This compound | PDX-B (ER+) | Data to be generated | Data to be generated | Data to be generated |
| Tamoxifen | PDX-B (ER+) | -35 | +15 | -55 |
| Fulvestrant | PDX-B (ER+) | -55 | -75 | -85 |
| Letrozole | PDX-B (ER+) | -40 | -10 | -45 |
Data for comparator agents are representative and would need to be generated concurrently with this compound for a valid comparison.
Experimental Protocols
A rigorous validation of this compound in PDX models requires well-defined experimental protocols.
Establishment of ER+ Breast Cancer PDX Models
-
Tumor Acquisition: Fresh tumor tissue from consenting patients with ER+ breast cancer is obtained under sterile conditions.
-
Implantation: Tumor fragments (approximately 3x3x3 mm) are subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). To support the growth of ER+ tumors, a slow-release 17β-estradiol pellet (0.72 mg, 60-day release) is implanted subcutaneously in the dorsal region one day prior to tumor implantation.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = (length x width^2)/2).
-
Passaging: Once tumors reach a volume of 1000-1500 mm³, they are harvested, and fragments are re-implanted into new host mice for subsequent passages. Experiments are typically conducted on tumors from passages 2-5 to ensure stability of the model.
In Vivo Efficacy Study
-
Animal Acclimatization and Tumor Implantation: Female immunodeficient mice are implanted with ER+ PDX tumor fragments as described above.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administered via the same route and schedule as the treatment groups.
-
This compound: Administered orally (p.o.) daily at a predetermined dose.
-
Tamoxifen: Administered p.o. daily at 20 mg/kg.
-
Fulvestrant: Administered subcutaneously (s.c.) weekly at 5 mg/mouse.
-
Letrozole: Administered p.o. daily at 1 mg/kg in ovariectomized mice to model postmenopausal conditions.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Animal health is monitored daily.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a defined treatment period (e.g., 28 days).
-
Tissue Collection: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., immunohistochemistry, western blotting, RNA sequencing).
Pharmacodynamic Analysis
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for Ki67 (proliferation marker), ERα, and Progesterone Receptor (PR). The percentage of positive cells is quantified.
-
Western Blotting: Tumor lysates are analyzed for total protein levels of ERα and downstream signaling molecules.
-
RNA Sequencing: To understand the transcriptional effects of this compound, RNA-seq can be performed on tumor samples to analyze changes in gene expression profiles related to the estrogen signaling pathway and cell cycle regulation.
Visualizations
Signaling Pathway of SERMs
Caption: General signaling pathway of Selective Estrogen Receptor Modulators (SERMs).
Experimental Workflow for this compound Validation in PDX Models
Caption: Experimental workflow for the validation of this compound in PDX models.
Logical Comparison of this compound with Other Endocrine Therapies
Caption: Logical framework for comparing this compound to standard endocrine therapies.
References
A Comparative Analysis of (E)-Broparestrol and Novel Antiestrogens for Estrogen Receptor-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the selective estrogen receptor modulator (SERM) (E)-Broparestrol against a new generation of antiestrogens, primarily Selective Estrogen Receptor Degraders (SERDs). The objective is to offer a comparative perspective on their mechanisms of action and preclinical efficacy, supported by available experimental data. While quantitative preclinical data for the novel antiestrogens is readily available, similar specific data for this compound is limited in publicly accessible literature. Therefore, the comparison for this compound will be more qualitative, based on its established profile as a potent antiestrogen.
Introduction to Antiestrogen Therapies
Estrogen receptor-positive (ER+) breast cancer remains a prevalent form of the disease, with endocrine therapies that target the estrogen receptor signaling pathway being a cornerstone of treatment. These therapies have evolved from selective estrogen receptor modulators (SERMs) to pure antiestrogens and, more recently, to selective estrogen receptor degraders (SERDs).
This compound is a synthetic, nonsteroidal SERM belonging to the triphenylethylene group, structurally related to clomifene and diethylstilbestrol.[1] It has been used in Europe for the treatment of breast cancer and is characterized as a potent antiestrogen with some slight estrogenic effects.[1]
Novel Antiestrogens (SERDs) represent a significant advancement in endocrine therapy. Unlike SERMs which competitively inhibit estrogen binding to the ER, SERDs bind to the ER and induce its degradation, thereby eliminating the receptor protein from the cancer cell. This mechanism offers a potential advantage in overcoming resistance to traditional endocrine therapies. Key examples of novel SERDs include fulvestrant (the first-in-class SERD) and the newer generation of orally bioavailable SERDs such as elacestrant, giredestrant, amcenestrant, and imlunestrant.
Mechanism of Action: SERMs vs. SERDs
The fundamental difference in the mechanism of action between SERMs like this compound and SERDs is illustrated in the signaling pathway below.
Caption: Mechanism of SERMs vs. SERDs.
Preclinical Performance: A Comparative Overview
The following tables summarize the available preclinical data for novel antiestrogens. A lack of specific quantitative data for this compound in the public domain prevents a direct numerical comparison.
Estrogen Receptor Binding Affinity
This table presents the binding affinities of various antiestrogens to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data is presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher binding affinity.
| Compound | ERα Binding Affinity | ERβ Binding Affinity | Reference |
| Fulvestrant | IC50: 0.94 nM | - | [2] |
| Relative Binding Affinity: 89% of Estradiol | - | [3] | |
| Elacestrant | IC50: 48 nM | IC50: 870 nM | [1][4] |
| Giredestrant | IC50: 0.05 nM | - | [5] |
| Amcenestrant | High Affinity (Wild-type & Mutant ER) | - | [6] |
| Imlunestrant | Ki: 0.64 nM (Wild-type) | Ki: 0.11 nM | |
| Ki: 2.80 nM (Y537S Mutant) | |||
| This compound | Data not available | Data not available | - |
In Vitro Antiproliferative Activity in MCF-7 Cells
This table summarizes the in vitro efficacy of the antiestrogens in inhibiting the proliferation of the ER+ human breast cancer cell line, MCF-7. The data is presented as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), with lower values indicating greater potency.
| Compound | Antiproliferative Activity (MCF-7 cells) | Reference |
| Fulvestrant | IC50: 0.29 nM | [2][7] |
| Elacestrant | EC50: 4 pM (in presence of Estradiol) | [1] |
| EC50: 0.6 nM (ERα expression inhibition) | [4] | |
| Giredestrant | Potent antiproliferation across ER+ cell lines | [8][9] |
| Amcenestrant | Potent inhibition of cell growth | [10] |
| Imlunestrant | Potent decrease in cell proliferation | |
| This compound | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Competitive Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]estradiol, for binding to the receptor.
Caption: ER Binding Assay Workflow.
Protocol Details:
-
Receptor Preparation: Purified recombinant human ERα or ERβ is used.
-
Reaction Mixture: A constant concentration of [3H]estradiol and purified ER are incubated with varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 18-24 hours) to reach equilibrium.
-
Separation: Unbound [3H]estradiol is separated from the receptor-ligand complex. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MCF-7)
This assay measures the effect of a compound on the proliferation of MCF-7 cells, an ER+ breast cancer cell line.
Caption: MCF-7 Proliferation Assay.
Protocol Details:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium, often phenol red-free to avoid estrogenic effects, supplemented with fetal bovine serum. For experiments, cells are often steroid-deprived for a period.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 5 to 7 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTT assay (measures metabolic activity), sulforhodamine B (SRB) assay (measures cellular protein content), or CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion
The landscape of antiestrogen therapies is continually evolving, with novel SERDs demonstrating significant promise in preclinical and clinical settings. While this compound has a historical foundation as a potent SERM, the lack of readily available, direct comparative preclinical data makes a quantitative benchmark against these newer agents challenging. The data presented in this guide highlights the high potency of novel SERDs in terms of both estrogen receptor binding and inhibition of cancer cell proliferation. For researchers and drug development professionals, the detailed protocols and comparative data for these novel agents provide a valuable resource for the evaluation and development of next-generation endocrine therapies for ER+ breast cancer. Further research to generate quantitative preclinical data for older compounds like this compound would be beneficial for a more complete historical and scientific comparison.
References
- 1. Broparestrol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the distribution of bromine-77-bromovinyl steroidal and triphenylethylene estrogens in the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Broparestrol Isomer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the E- and Z-isomers of Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM). Broparestrol, also known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene (BDPE), has been investigated for its antiestrogenic properties, particularly in the context of breast cancer treatment.[1][2] The technical compound is a mixture of two geometric isomers: (E)-Broparestrol (LN-1643) and (Z)-Broparestrol (LN-2299).[1][2] Both isomers are known to be biologically active and exhibit antiestrogenic effects.[1][2]
While a comprehensive meta-analysis with pooled quantitative data from multiple studies is not possible due to the limited availability of public data, this guide synthesizes the existing qualitative comparisons and provides detailed experimental protocols for the key assays used to evaluate the efficacy of these isomers.
Comparative Efficacy of Broparestrol Isomers
A pivotal study by Edery et al. (1985) compared the in vivo biological activity of the cis (Z) and trans (E) isomers of Broparestrol (referred to as bromotriphenylethylene in the study) with tamoxifen in both rats and mice. The primary assays used were the uterotrophic and anti-uterotrophic tests, which assess the estrogenic and antiestrogenic effects of a compound on uterine weight.
The study concluded that both the trans- and cis-isomers of Broparestrol act as partial estrogen antagonists.[3] In immature rats, both isomers displayed no intrinsic estrogenic activity (uterotrophic effect) but did antagonize the uterotrophic effect of estradiol (anti-uterotrophic effect).[3] In contrast, in mice, both isomers showed partial estrogenic (agonistic) activity.[3] This species-specific difference in activity is a crucial consideration in the preclinical evaluation of SERMs.
Table 1: Qualitative Comparison of Broparestrol Isomer Activity in Rodent Models
| Compound | Species | Uterotrophic Assay (Estrogenic Effect) | Anti-Uterotrophic Assay (Antiestrogenic Effect) |
| This compound (trans) | Rat | No effect | Partial Antagonist |
| (Z)-Broparestrol (cis) | Rat | No effect | Partial Antagonist |
| This compound (trans) | Mouse | Partial Agonist | Partial Antagonist |
| (Z)-Broparestrol (cis) | Mouse | Partial Agonist | Partial Antagonist |
| Tamoxifen | Rat | Partial Agonist | Partial Antagonist |
| Tamoxifen | Mouse | Full Agonist | - |
Source: Adapted from Edery et al., 1985[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for researchers aiming to replicate or build upon the existing findings.
Uterotrophic and Anti-Uterotrophic Assays in Rats
This in vivo assay is a standard method for assessing the estrogenic and antiestrogenic activity of a compound.
Experimental Workflow:
Uterotrophic Assay Workflow
Methodology:
-
Animal Model: Immature female Sprague-Dawley or Wistar rats, typically 21-23 days of age, are used. Their immature status ensures low endogenous estrogen levels, providing a sensitive baseline.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, light-dark cycle) and allowed to acclimatize for at least 3-5 days before the start of the experiment.
-
Dosing:
-
Uterotrophic Assay: Test compounds (E- and Z-Broparestrol) are dissolved in a suitable vehicle (e.g., corn oil) and administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group receives the vehicle alone. A positive control group receives a known estrogen (e.g., 17β-estradiol).
-
Anti-Uterotrophic Assay: A similar protocol is followed, but the test compounds are co-administered with a standard dose of an estrogen (e.g., 17β-estradiol). A control group receives the estrogen and the vehicle.
-
-
Endpoint Measurement: Twenty-four hours after the last dose, the animals are euthanized. The uteri are carefully dissected, freed from adjoining fat and connective tissue, and the wet weight is recorded.
-
Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A significant increase in uterine weight in the uterotrophic assay indicates estrogenic activity. A significant inhibition of the estradiol-induced increase in uterine weight in the anti-uterotrophic assay indicates antiestrogenic activity. Statistical significance is typically determined using analysis of variance (ANOVA) followed by appropriate post-hoc tests.
Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to bind to the estrogen receptor (ER) by measuring its competition with a radiolabeled estrogen.
Signaling Pathway and Assay Principle:
ER Competitive Binding Principle
Methodology:
-
Receptor Source: Estrogen receptors are typically obtained from the cytosol of uterine tissue from immature or ovariectomized rats.
-
Radioligand: A radiolabeled form of estradiol, such as [³H]-estradiol, is used as the tracer.
-
Assay Procedure:
-
A constant concentration of the radiolabeled estradiol and the estrogen receptor preparation are incubated in a series of tubes.
-
Increasing concentrations of the unlabeled test compound (E- or Z-Broparestrol) are added to these tubes.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specifically bound radioligand versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a reference estrogen (e.g., unlabeled estradiol).
Conclusion
The available evidence indicates that both the E- and Z-isomers of Broparestrol are active antiestrogens, functioning as partial estrogen antagonists.[3] Their activity profile exhibits species-specific variations, highlighting the importance of careful model selection in preclinical studies.[3] A significant gap in the literature remains regarding the quantitative comparison of the receptor binding affinities and in vitro potencies of the individual isomers. Further research is warranted to elucidate the precise molecular pharmacology of each isomer, which would provide a more complete understanding of their structure-activity relationship and potential for clinical development.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (E)-Broparestrol
(E)-Broparestrol , a synthetic, nonsteroidal selective estrogen receptor modulator (SERM), requires stringent disposal procedures due to its potent biological activity and potential environmental impact. As an endocrine-disrupting chemical, improper disposal can pose risks to human health and ecosystems. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A designated lab coat should be worn to prevent contamination of personal clothing.
Work with this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and materials contaminated with it is incineration by a licensed hazardous waste management facility . Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Immediate segregation of all materials that have come into contact with this compound is critical to prevent cross-contamination. This includes:
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats)
-
Weighing papers and boats
-
Pipette tips
-
Other disposable labware
-
-
Liquid Waste:
-
Unused this compound solutions
-
Reaction mixtures containing the compound
-
Solvent rinses from cleaning contaminated glassware
-
-
Sharps:
-
Contaminated needles, syringes, and scalpels
-
Step 2: Use of Designated Hazardous Waste Containers
All waste must be collected in containers that are chemically compatible with the waste materials.
-
Container Type: Use glass or high-density polyethylene (HDPE) containers with secure, screw-top lids. The original chemical container can often be repurposed for waste collection.
-
Container Integrity: Ensure all waste containers are in good condition, free from leaks, and show no signs of external contamination.
-
Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.
Step 3: Proper Labeling of Waste Containers
As soon as waste is added to a container, it must be properly labeled.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container.
-
Contents Identification: Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present. Accurate identification is crucial for the disposal facility.
Step 4: Safe Storage of Waste
Proper storage of this compound waste is essential to prevent accidental spills and exposure.
-
Designated Area: Store waste in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.
-
Segregation: Ensure that waste containing this compound is segregated from incompatible materials to prevent chemical reactions.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.
-
Documentation: Accurately complete all required waste manifests or pickup request forms.
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable equipment that has been in contact with this compound is crucial.
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Quantitative Data and Chemical Properties
The following table summarizes key chemical and physical properties of this compound that inform its handling and disposal as a hazardous substance.[1][2][3]
| Property | Value |
| Chemical Formula | C₂₂H₁₉Br[1][2][3] |
| Molecular Weight | 363.29 g/mol [1][3] |
| Appearance | Solid[1] |
| CAS Number | 22393-62-0[1][2] |
| Synonyms | trans-Broparestrol, BDPE[2][4] |
| Functional Class | Selective Estrogen Receptor Modulator (SERM)[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (E)-Broparestrol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling and disposal of (E)-Broparestrol, a biologically active tetrasubstituted olefin used as an estrogen. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a stringent PPE protocol is mandatory to prevent exposure. The recommended personal protective equipment is summarized below.
| Equipment Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | Protects against eye irritation and serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can be harmful. |
| Skin and Body Protection | Protective clothing, such as a lab coat. | Minimizes the risk of skin irritation and absorption. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | Prevents respiratory tract irritation. |
Operational Plans: Handling and Storage
Safe handling and storage practices are paramount when working with potent compounds like this compound.
Handling:
-
Work under a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
Use only in well-ventilated areas.
-
Avoid release to the environment.
Storage:
-
Keep the container tightly closed.
-
Store in a locked-up, well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Recommended storage temperature can be found on the product label.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: While not explicitly listed as a P- or U-listed hazardous waste, it is prudent to manage this compound as a hazardous waste due to its potential health effects.
Disposal Procedures:
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container. Do not dispose of down the drain.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container labeled as "CHEMICAL CONTAMINATED SHARPS."
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocols
Below are representative protocols relevant to the study of this compound.
Synthesis of a Tetrasubstituted Olefin via Palladium-Catalyzed Cross-Coupling
This compound can be synthesized via a palladium-catalyzed cross-coupling reaction. The following is a general procedure for the synthesis of a tetrarylethylene, a class of compounds to which this compound belongs.
Materials:
-
Bromotriphenylethylene
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, dissolve bromotriphenylethylene and the arylboronic acid in the solvent mixture.
-
Add the base to the solution.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tetrasubstituted olefin.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound like this compound to bind to the estrogen receptor (ER).
Materials:
-
Rat uterine cytosol (source of ER)
-
³H-17β-estradiol (radioligand)
-
Test compound (this compound)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of ³H-17β-estradiol, and varying concentrations of the test compound.
-
Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled 17β-estradiol (non-specific binding).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using a hydroxylapatite slurry).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding of ³H-17β-estradiol against the concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Signaling Pathways and Workflows
The biological activity of this compound is mediated through its interaction with the estrogen receptor, which can trigger both genomic and non-genomic signaling pathways.
Caption: Overview of Estrogen Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
